molecular formula C12H17O4PS2 B1175053 Proteinase, Bacillus subtilis, sutilain CAS No. 12211-28-8

Proteinase, Bacillus subtilis, sutilain

Cat. No.: B1175053
CAS No.: 12211-28-8
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Description

Overview of Microbial Proteinases and their Biological Significance

Microbial proteinases, or proteases, are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. These enzymes are ubiquitous in the microbial world and are essential for various physiological processes. nih.gov Intracellular proteases are vital for cellular housekeeping, including protein turnover, removal of misfolded or damaged proteins, and regulation of cellular processes through the degradation of specific proteins. ijcmas.comnih.govresearchgate.net Extracellular proteases, such as those secreted by Bacillus subtilis, are crucial for breaking down large proteinaceous substrates in the environment into smaller molecules that can be transported into the cell for nutrition. ijcmas.comnih.govbiorxiv.orgasm.orgnih.gov

The biological significance of microbial proteinases extends beyond the individual organism. In ecosystems, they are key players in the global carbon and nitrogen cycles by decomposing protein-rich organic matter. asm.orgnih.gov From an industrial perspective, microbial proteases, particularly those from Bacillus species, account for a substantial portion of the global enzyme market. ijcmas.comscirp.org Their applications are vast, ranging from additives in detergents for stain removal to their use in food processing, leather treatment, and pharmaceuticals. scirp.orgwikipedia.orgijsred.comfrontiersin.org

Historical Context of Subtilisin Discovery and Characterization from Bacillus subtilis

The discovery of subtilisin is a landmark in enzymology. In 1947, Linderstrøm-Lang and Ottesen first observed an extracellular alkaline proteinase from Bacillus subtilis during their research on the conversion of ovalbumin to plakalbumin. nih.gov They named this enzyme "subtilisin" in honor of the organism from which it was isolated. nih.gov

Subsequent research in the 1950s led to the isolation and crystallization of this enzyme. Güntelberg and Ottesen at the Carlsberg laboratory successfully crystallized a subtilisin, which came to be known as Subtilisin Carlsberg, between 1952 and 1954. nih.gov A few years later, in 1958, another subtilisin, designated BPN' (from Bacillus subtilis strain N'), was isolated and crystallized by Hagihara and colleagues. nih.gov The detailed physical properties and amino acid composition of Subtilisin BPN' were later described in 1965. nih.gov These pioneering studies laid the foundation for decades of research into the structure, function, and application of subtilisins (B1170691).

Year Key Discovery/Event Researcher(s)
1947 Accidental discovery and naming of the extracellular alkaline proteinase "subtilisin" from Bacillus subtilis.Linderstrøm-Lang and Ottesen nih.gov
1952-1954 Isolation and crystallization of Subtilisin Carlsberg.Güntelberg and Ottesen nih.gov
1958 Isolation and crystallization of Subtilisin BPN'.Hagihara et al. nih.gov
1965 First description of the physical properties and amino acid composition of Subtilisin BPN'.Matsubara et al. nih.gov

Physiological Roles of Extracellular Proteinases in Bacillus subtilis

Extracellular proteinases are not merely digestive enzymes for Bacillus subtilis; they are integral to several aspects of its physiology, from basic survival to complex developmental processes. These enzymes allow the bacterium to adapt to changing environmental conditions and nutrient availability.

The primary and most evident role of extracellular proteases is in nutrition. nih.govnih.gov Bacillus subtilis secretes a cocktail of proteases to hydrolyze external proteins into smaller peptides and amino acids, which can then be transported into the cell and utilized as sources of carbon, nitrogen, and energy. nih.govbiorxiv.orgnih.gov This is particularly crucial when more readily available nutrient sources are scarce. The bacterium can utilize a wide range of proteinaceous substrates, and the production of its extracellular proteases is often induced in the presence of proteins like casein. asm.orgnih.gov The two major extracellular proteases involved in this process are the alkaline serine protease, Subtilisin (AprE), and the neutral metalloprotease (NprE), which together account for the majority of the total extracellular protease activity. nih.gov

Extracellular proteases play a nuanced role in the complex developmental pathways of Bacillus subtilis, such as sporulation and competence. When faced with prolonged nutrient limitation, B. subtilis can initiate these distinct cellular differentiation programs. rug.nlnih.gov

Sporulation is a survival strategy where the bacterium forms a dormant, highly resistant endospore. nih.govresearchgate.net The production of degradative enzymes, including proteases, is an early response to nutrient stress, aimed at liberating nutrients from the environment to forestall the need for sporulation. nih.govrug.nlresearchgate.net

Competence is a physiological state that allows the cell to take up foreign DNA from the environment. rug.nlresearchgate.netnih.gov The development of competence is controlled by the master transcriptional regulator ComK. nih.gov The activity of ComK is, in turn, regulated by a proteolytic system involving the ClpCP protease, which targets ComK for degradation. nih.gov The interplay between protease activity and regulatory proteins ensures that these developmental decisions are tightly controlled and occur at the appropriate time. rug.nlnih.gov

Physiological Role Key Proteases Involved (Example) Function
Nutrient Acquisition Subtilisin (AprE), Neutral Protease (NprE)Extracellular degradation of proteins into smaller peptides and amino acids for cellular uptake. nih.gov
Protein Homeostasis Intracellular: Clp proteases (ClpC, ClpP, ClpX)Degradation of misfolded, damaged, or unneeded cytoplasmic proteins to maintain proteome integrity. nih.govfrontiersin.orgnih.gov
Developmental Pathways ClpCPRegulated proteolysis of the competence transcription factor ComK, controlling the switch to the competence state. nih.gov

Classification of Subtilases within the Serine Protease Families

Subtilases, including subtilisin from Bacillus subtilis, belong to a large and diverse group of serine proteases. Their classification is based on amino acid sequence similarity and structural homology.

According to the MEROPS peptidase database, subtilases are classified within the Clan SB . researchgate.netnih.gov This clan is characterized by a catalytic triad (B1167595) of Aspartate, Histidine, and Serine residues in that order within the protein sequence. nih.govwikipedia.org This is a classic example of convergent evolution, as subtilases share the same catalytic mechanism as the chymotrypsin (B1334515) family of serine proteases but have no structural relation to them. wikipedia.org

Clan SB is divided into two main families:

Family S8 : This is the subtilisin family, which is the larger of the two.

Family S53 : This is the sedolisin or serine-carboxyl peptidase family. researchgate.net

Family S8 is further subdivided into two subfamilies:

Subfamily S8A : This subfamily includes the "true" subtilisins, such as Subtilisin Carlsberg from Bacillus licheniformis, which is the type serine endopeptidase for this family. wikipedia.orgnih.gov This subfamily also contains other groups like thermitases, proteinase K, and pyrolysins. nih.gov

Subfamily S8B : This is the kexin subfamily of proprotein convertases. nih.govwikipedia.org

This hierarchical classification system helps to organize the vast number of known proteases and provides a framework for understanding their evolutionary relationships.

Classification Level Name Key Characteristics
Clan SBSerine proteases with an Asp-His-Ser catalytic triad. nih.govwikipedia.org
Family S8Subtilisin family. researchgate.netnih.gov
Subfamily S8AIncludes "true" subtilisins and related proteases. nih.gov
Subfamily S8BKexin subfamily of proprotein convertases. nih.govwikipedia.org

Properties

CAS No.

12211-28-8

Molecular Formula

C12H17O4PS2

Origin of Product

United States

Molecular Biology and Genetics of Subtilisin Genes in Bacillus Subtilis

Gene Organization and Structure of Subtilisin-Encoding Genes (e.g., aprE, nprE)

The primary gene responsible for the production of the alkaline protease subtilisin is aprE. The aprE gene encodes a pre-pro-protein that undergoes processing to become the mature, active enzyme. This gene is characterized by a complex regulatory region upstream of the coding sequence, which is essential for its intricate regulation. The structure of the aprE gene includes a promoter region, a 5' untranslated leader sequence, and the coding sequence for the subtilisin pre-pro-protein. The leader sequence plays a crucial role in the stability of the aprE mRNA, contributing to its unusually long half-life of over 25 minutes, which is not dependent on the growth phase. This extreme stability is conferred by a 5' stem-loop structure and ribosome binding to the leader sequence.

Another significant extracellular protease in B. subtilis is the neutral protease encoded by the nprE gene. While distinct from the alkaline protease, its expression is often co-regulated with aprE, being subject to control by many of the same transcriptional factors. Both aprE and nprE are major extracellular proteases whose expression is tightly controlled to coincide with the stationary phase.

The structural gene for subtilisin in B. subtilis I168 has been cloned and its nucleotide sequence determined. It shares 80% homology with the subtilisin structural gene from Bacillus amyloliquefaciens. The translated mature coding sequence is 85% homologous to the subtilisin BPN' protein sequence.

Regulation of Subtilisin Gene Expression

The expression of subtilisin genes is a highly regulated process, primarily occurring at the transcriptional level. This ensures that the production of this potent extracellular enzyme is restricted to the appropriate physiological state of the cell, preventing unnecessary protein secretion during active growth and initiating it when nutrient scavenging becomes critical.

The transcriptional control of subtilisin genes involves a complex interplay of pleiotropic transcriptional factors, sigma factors, and environmental and nutritional signals, leading to precise and sometimes heterogeneous expression patterns within a bacterial population.

A multitude of pleiotropic transcriptional factors, which regulate diverse cellular processes, converge to control the expression of aprE. These regulators can act as either repressors or activators, fine-tuning the level of subtilisin production.

Key Transcriptional Regulators of aprE Expression:

Factor Regulatory Role Binding Site/Mechanism of Action
AbrB RepressorBinds to a region from approximately -59 to +25 relative to the transcription start site, repressing transcription during exponential growth. asm.orgnih.gov
DegU ActivatorIn its phosphorylated form (DegU~P), it binds to the promoter region and activates transcription. oup.compnas.org This activation is crucial for high-level expression. nih.gov
ScoC RepressorBinds to multiple sites in the promoter region to repress transcription. nih.govresearchgate.net
SinR RepressorActs as a developmental switch, repressing aprE expression. nih.govresearchgate.net Its activity is antagonized by SinI. nih.govresearchgate.net
CodY RepressorDirectly binds to the regulatory regions of both aprE and nprE to repress their expression in the presence of ample nutrients. researchgate.net
Spo0A Indirect ActivatorThe master regulator of sporulation, Spo0A, indirectly activates aprE expression by repressing the transcription of the repressor AbrB. nih.govnih.gov Low levels of phosphorylated Spo0A (Spo0A~P) are sufficient to repress abrB. nih.gov
Hpr RepressorA transition state regulator that contributes to the repression of aprE. oup.com
TenA Positive RegulatorExerts a positive effect on aprE expression, likely through the DegS-DegU pathway. nih.govoup.com

The interplay between these factors is complex. For instance, CodY not only directly represses aprE and nprE but also represses scoC. This creates an indirect positive regulatory loop, as the repression of the repressor ScoC can lead to increased subtilisin gene expression under certain conditions. The combined action of AbrB, CodY, and ScoC ensures that high-level expression of aprE and nprE is prevented during exponential growth in nutrient-rich conditions. researchgate.net

The activation of aprE is also dependent on the phosphorylation state of DegU, which is controlled by the sensor kinase DegS. The DegS-DegU two-component system responds to environmental signals, and phosphorylated DegU (DegU~P) is the active form that promotes aprE transcription. oup.comnih.gov The activity of SinR is modulated by SinI, which binds to SinR and prevents it from repressing aprE. nih.govnih.gov

Sigma factors are essential subunits of RNA polymerase that determine promoter specificity. The primary sigma factor responsible for the transcription of the aprE gene is the housekeeping sigma factor, σA (also known as σ43). nih.govnih.gov The aprE promoter contains sequences recognized by the σA-containing RNA polymerase holoenzyme. oup.comoup.com While some early studies suggested the involvement of other sigma factors like σH, it is now generally accepted that σA is the principal sigma factor for aprE transcription. nih.govnih.govnih.gov Mutations in the gene for the sigma H subunit of RNA polymerase have been shown to decrease the expression of an aprE-lacZ fusion to about 25% of the wild-type level. nih.gov

The expression of subtilisin genes is exquisitely sensitive to the nutritional and environmental status of the cell. This is largely mediated through the pleiotropic transcriptional regulators mentioned above. For example, the global regulator CodY senses the intracellular concentrations of branched-chain amino acids and GTP. When these are abundant, indicating a nutrient-rich environment, CodY is active and represses the expression of aprE and nprE, among many other genes. researchgate.net

Furthermore, the DegS-DegU two-component system is known to respond to salt stress, which in turn affects aprE expression. oup.com Disruption of the glutamine synthetase gene, glnA, has been shown to increase aprE expression, an effect attributed to a decrease in the expression of the repressor ScoC. This links nitrogen metabolism to the regulation of subtilisin production. nih.gov

Even within a genetically identical population of B. subtilis, the expression of aprE can be heterogeneous, meaning that only a subpopulation of cells will express the gene at high levels. nih.gov This phenomenon is linked to the bistable nature of the regulatory circuits controlling entry into stationary phase processes like sporulation.

The heterogeneity in aprE expression is influenced by the master regulator of sporulation, Spo0A. Since the initiation of sporulation is a bistable process, with only a fraction of the population committing to spore formation, the levels of phosphorylated Spo0A (Spo0AP) vary from cell to cell. As Spo0AP is required to relieve the repression of aprE by AbrB, this variability in Spo0A~P levels contributes to the heterogeneous expression of aprE. nih.govembopress.org

Furthermore, the auto-activation of the DegU response regulator can also contribute to this population heterogeneity. The long and variable response times within the DegU auto-activating pathway can lead to a bimodal distribution of DegU~P levels in the population, resulting in a subpopulation of cells with high enough levels to strongly activate aprE transcription. This suggests a cooperative or even altruistic behavior, where a subset of the population produces and secretes proteases that can benefit the entire community by breaking down external proteins for nutrients. nih.gov

Post-Transcriptional and Translational Regulatory Mechanisms

The expression of subtilisin in Bacillus subtilis is a finely tuned process, regulated not only at the transcriptional level but also through post-transcriptional and translational control mechanisms. These layers of regulation ensure that the production of this potent extracellular protease is tightly coupled with the cell's physiological state, particularly the transition from vegetative growth to stationary phase.

One of the key aspects of post-transcriptional regulation of the subtilisin gene (aprE) is the modulation of its mRNA stability. Research has shown that the stability of the aprE transcript varies depending on the growth phase of the bacterium. The subtilisin mRNA is significantly more stable during the early stationary phase, a period of maximal expression, compared to later in the stationary phase. nih.govpnas.org Specifically, the transcript has been observed to be at least three times more stable in the early stationary phase than it is just two hours later. nih.govpnas.org This differential stability suggests a dynamic mechanism for controlling the amount of available template for translation.

Furthermore, when cells are shifted from conditions favoring stationary phase back to those that support vegetative growth, the cellular concentration of subtilisin mRNA decreases rapidly. nih.govpnas.org This rapid degradation indicates that mRNA turnover is a critical mechanism for downregulating subtilisin synthesis when it is no longer required. The degradation of the aprE transcript is a specific and controlled process, highlighting that mRNA decay is a vital tool for adjusting cellular concentrations of transcripts in response to environmental and physiological cues. nih.govpnas.org

While the endoribonuclease RNase Y is known to be a key player in initiating mRNA decay in Bacillus subtilis, and the RNA degradosome, a complex of ribonucleases, is central to RNA processing and degradation, the specific factors that target the aprE mRNA for degradation in response to growth phase changes are part of a complex regulatory network. researchgate.netmdpi.com The intrinsic stability of the mRNA, influenced by its secondary structure, and its interaction with RNA-binding proteins and ribosomes likely play significant roles in its susceptibility to ribonucleolytic attack.

Translational regulation also contributes to the control of subtilisin synthesis. The efficiency of translation of the aprE mRNA can be influenced by various factors, including the availability of ribosomes and the presence of regulatory molecules that may bind to the mRNA and affect its translation initiation or elongation. While the primary control of subtilisin expression is often attributed to transcriptional regulation by factors like Spo0A and AbrB, the post-transcriptional and translational mechanisms provide an additional layer of rapid and fine-tuned control. asm.org

Protein Synthesis and Secretion Pathways

The synthesis and secretion of subtilisin in Bacillus subtilis is a complex process that begins with the translation of the aprE gene into a pre-pro-protein. This precursor undergoes a series of modifications and transport steps to be released into the extracellular environment as a mature, active enzyme.

Role of Pre-Pro-Subtilisin Precursors and Prodomain Function

Subtilisin is initially synthesized as a pre-pro-subtilisin precursor. This precursor consists of three distinct domains: an N-terminal signal peptide (the "pre" sequence), a prodomain (the "pro" sequence), and the mature subtilisin domain. researchwithrutgers.comresearchgate.net The pro-sequence, a stretch of approximately 77 amino acids, is indispensable for the correct folding of the mature subtilisin. researchwithrutgers.comresearchgate.net

The prodomain functions as an intramolecular chaperone, guiding the folding of the mature protease into its active conformation. researchwithrutgers.comnih.gov In the absence of the prodomain, the subtilisin molecule is unable to achieve its correct tertiary structure and remains inactive. researchgate.net The prodomain is thought to facilitate folding by stabilizing a folding intermediate of subtilisin. acs.orgbakerlab.org The interaction between the prodomain and the mature part of the enzyme is a critical step in the folding pathway.

Once folding is complete, the prodomain is autocatalytically cleaved off, a process that is also dependent on the correct conformation of the active site. researchgate.net The cleaved prodomain remains transiently associated with the mature subtilisin, acting as a potent inhibitor of its proteolytic activity. bakerlab.org This inhibitory function prevents premature proteolytic activity within the cell. The stability of the prodomain itself is thermodynamically linked to its ability to catalyze the folding of subtilisin. acs.orgnih.govnih.gov Mutations that stabilize the isolated prodomain have been shown to increase the rate of subtilisin folding. acs.org

The chaperone-like activity of the prodomain is not strictly species-specific, as prodomains from related subtilisins (B1170691) can, to some extent, facilitate the folding of heterologous subtilisins. nih.govresearchgate.net This remarkable function of the prodomain highlights a sophisticated mechanism for ensuring the correct folding and activation of a potentially lethal protein only upon its successful secretion.

Signal Peptide-Mediated Translocation Systems (e.g., Sec Pathway, Tat Pathway, ABC Transporters, SRP Pathway)

The secretion of proteins across the cytoplasmic membrane in Bacillus subtilis is primarily mediated by specialized translocation systems that recognize N-terminal signal peptides on the precursor proteins. nih.govnih.gov

The General Secretion (Sec) Pathway is the major route for protein export in B. subtilis and is the primary pathway for subtilisin secretion. asm.orgnih.govasm.org Proteins targeted to the Sec pathway are synthesized with a characteristic signal peptide and are translocated in an unfolded state. nih.govrug.nl The Signal Recognition Particle (SRP) Pathway works in concert with the Sec system, particularly for membrane proteins and some secreted proteins. The SRP, a ribonucleoprotein complex, recognizes the signal peptide of the nascent polypeptide chain at the ribosome and targets the ribosome-nascent chain complex to the Sec translocon in the membrane. mdpi.comnih.gov

The Twin-Arginine Translocation (Tat) Pathway represents an alternative secretion route. A key feature of the Tat pathway is its ability to transport fully folded proteins across the membrane. nih.govrug.nlnih.gov Proteins destined for the Tat pathway possess a signal peptide with a conserved twin-arginine motif. rug.nl While subtilisin is naturally a Sec-dependent substrate, studies have demonstrated that it can be rerouted to the Tat pathway by replacing its native signal peptide with a Tat-specific signal peptide, such as that from the YwbN protein. nih.govresearchgate.net This results in the secretion of active, folded subtilisin via the Tat machinery. nih.govresearchgate.net B. subtilis possesses two distinct Tat translocases, TatAyCy and TatAdCd. nih.govasm.org

ATP-Binding Cassette (ABC) Transporters constitute another class of secretion systems in B. subtilis. nih.gov These transporters utilize the energy from ATP hydrolysis to drive the translocation of a wide variety of substrates across cellular membranes. While some ABC transporters are involved in the export of small molecules and peptides, their direct role in the secretion of larger enzymes like subtilisin is less characterized compared to the Sec and Tat pathways.

The choice of secretion pathway is determined by the specific signal peptide of the pre-protein. The distinct features of these signal peptides are recognized by different targeting factors and translocases, ensuring the proper sorting and secretion of extracellular proteins. nih.gov

Molecular Components of the Secretion Machinery

Each secretion pathway in Bacillus subtilis is composed of a specific set of protein components that work together to facilitate protein translocation.

The core of the Sec pathway machinery consists of:

SecA : A peripheral membrane ATPase that acts as the motor for translocation, pushing the unfolded pre-protein through the SecYEG channel. mdpi.com

SecYEG : A heterotrimeric protein complex that forms the actual protein-conducting channel in the cytoplasmic membrane. mdpi.comresearchgate.net

Signal Peptidases (Sips) : A group of enzymes that cleave the signal peptide from the pre-protein upon its emergence on the trans side of the membrane. nih.gov

SecDF : An accessory protein complex that is thought to be involved in the release of the mature protein from the translocon. nih.gov

The SRP pathway components that target proteins to the Sec translocon include:

Ffh (Fifty-four homologue) : A protein component of the SRP that binds to the signal peptide. researchgate.net

scRNA (small cytoplasmic RNA) : An RNA component of the SRP. researchgate.net

FtsY : The SRP receptor located at the membrane, which docks the SRP-ribosome-nascent chain complex. mdpi.com

The Tat pathway in B. subtilis is composed of "minimal" translocases of the TatAC type: nih.gov

TatA : Forms the protein-conducting channel. B. subtilis has multiple TatA-like proteins (TatAd, TatAy, TatAc). asm.org

TatC : The initial substrate-binding component that recognizes the twin-arginine motif of the signal peptide. B. subtilis has two TatC proteins (TatCd, TatCy). asm.org

ABC transporters typically consist of:

Nucleotide-Binding Domains (NBDs) : Cytoplasmic domains that bind and hydrolyze ATP.

Transmembrane Domains (TMDs) : Integral membrane domains that form the translocation pathway.

Substrate-Binding Proteins (SBPs) : In some systems, these proteins capture the substrate for delivery to the transporter.

Protein Structure and Catalytic Mechanism of Subtilisin

Tertiary Structure and Domains (e.g., Alpha-helices, Beta-sheets)

The tertiary structure of subtilisin is that of a globular protein, typically comprising around 275 amino acid residues. wikipedia.org X-ray crystallography studies have revealed a complex fold characterized as an α/β structure. nih.gov This architecture consists of a central, large beta-sheet composed of multiple parallel β-strands, which is flanked on both sides by several alpha-helices. wikipedia.orgnih.gov Specifically, some models describe a core of seven parallel β-strands surrounded by four helices. imim.es Another detailed model identifies 10 β-strands and 8 α-helices that form the characteristic α/β domain of subtilisin-like enzymes. nih.gov Circular dichroism spectroscopy has also confirmed the significant presence of α-helical structures within the enzyme. nih.gov

A key feature of subtilisin's structure is the presence of an N-terminal propeptide domain. wikipedia.org This propeptide, which is approximately 77 residues long, functions as an intramolecular chaperone, essential for guiding the correct folding of the mature enzyme domain. nih.govimim.es The enzyme is synthesized as an inactive precursor, pro-subtilisin, and its activation requires the proteolytic cleavage and subsequent removal of this propeptide. wikipedia.orgimim.es

| Domains | Catalytic domain and an N-terminal propeptide (removed upon activation). | wikipedia.orgnih.gov |

Active Site Architecture and Catalytic Triad (B1167595) Composition (Ser-His-Asp)

The active site of subtilisin contains a classic catalytic triad of three amino acid residues: Aspartate (Asp), Histidine (His), and Serine (Ser). nih.gov Although these residues are distant from one another in the primary amino acid sequence, the protein's tertiary folding brings them into close proximity to form the functional catalytic center. wikipedia.orgyoutube.com In subtilisin, these key residues are identified as Asp-32, His-64, and Ser-221. wikipedia.orgyoutube.com

The arrangement of these residues in the primary sequence is Asp...His...Ser, which differs from the His...Asp...Ser order found in the chymotrypsin (B1334515) family of serine proteases. nih.gov This distinction makes subtilisin a prime example of convergent evolution, where different protein families have independently evolved a similar catalytic mechanism and active site geometry despite lacking a common ancestor. wikipedia.orgnih.gov

In addition to the core triad, the active site's architecture includes an "oxyanion hole," which is crucial for stabilizing the transition state during catalysis. imim.es This feature is primarily formed by the side chain of Asparagine (Asn-155) and the backbone amide group of the catalytic Ser-221. imim.esyoutube.com Some analyses also suggest the involvement of a catalytic pentad of key functional residues in certain subtilisins (B1170691), though the Asp-His-Ser triad remains the central catalytic component. nih.govpreprints.org

Table 2: Key Residues in the Subtilisin Active Site

Residue Function Source(s)
Asp-32 Orients the His-64 residue and stabilizes its positive charge during catalysis. wikipedia.orgimim.esnih.gov
His-64 Acts as a general acid-base catalyst, accepting a proton from Ser-221 and donating it to the leaving group. wikipedia.orgnih.govebi.ac.uk
Ser-221 Acts as the nucleophile, forming a covalent bond with the substrate's carbonyl carbon. wikipedia.orgimim.esnih.gov

| Asn-155 | A key component of the oxyanion hole; stabilizes the tetrahedral intermediate via hydrogen bonding. | imim.esyoutube.com |

Detailed Enzymatic Catalytic Mechanism (e.g., Charge-Relay Network, Transition State Stabilization)

The catalytic activity of subtilisin is driven by a sophisticated charge-relay network involving the Asp-32, His-64, and Ser-221 triad. wikipedia.orgyoutube.com The mechanism proceeds through the following key steps:

Enzyme-Substrate Complex Formation : The substrate binds to the active site of the enzyme.

Nucleophilic Attack : The catalytic process begins when His-64 acts as a general base, abstracting a proton from the hydroxyl group of Ser-221. ebi.ac.uk This is facilitated by the Asp-32 residue, whose negatively charged carboxylate group hydrogen-bonds to and orients the His-64 imidazole ring, increasing its basicity. wikipedia.orgyoutube.com This proton transfer makes the oxygen of Ser-221 a potent nucleophile. wikipedia.org The activated Ser-221 then attacks the carbonyl carbon of the scissile peptide bond in the substrate. ebi.ac.uk

Tetrahedral Intermediate Formation : This nucleophilic attack results in the formation of a short-lived, high-energy tetrahedral intermediate, where the substrate's carbonyl carbon is bonded to four single atoms. This intermediate carries a negative charge on the carbonyl oxygen (the oxyanion). nih.govebi.ac.uk

Transition State Stabilization : The negative charge of the oxyanion is stabilized by hydrogen bonds within the oxyanion hole, a pocket in the active site formed by the backbone amide of Ser-221 and the side chain of Asn-155. imim.esyoutube.com This stabilization lowers the activation energy of the reaction. nih.gov

Acyl-Enzyme Formation : The tetrahedral intermediate collapses. His-64, now acting as a general acid, donates its acquired proton to the nitrogen atom of the scissile peptide bond, causing the bond to break. ebi.ac.uk This releases the C-terminal portion of the substrate and results in the formation of a covalent acyl-enzyme intermediate, where the N-terminal portion of the substrate is ester-linked to Ser-221. nih.gov

Deacylation : A water molecule enters the active site and is activated by His-64, which again acts as a general base. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. ebi.ac.uk

Enzyme Regeneration : This second intermediate collapses, breaking the ester bond between the substrate and Ser-221. His-64 donates a proton back to the Ser-221 oxygen, releasing the N-terminal portion of the substrate and returning the enzyme to its original state, ready for another catalytic cycle. ebi.ac.uk

Substrate Specificity Principles

The substrate specificity of subtilisin, like other proteases, is primarily determined by the interaction between the substrate's amino acid side chains (designated P1, P2, etc.) and the corresponding binding pockets on the enzyme (S1, S2, etc.). purdue.edu The most critical interaction for determining the cleavage site is between the substrate's P1 residue (the amino acid immediately N-terminal to the cleaved bond) and the enzyme's S1 binding pocket. purdue.eduasm.org

The S1 pocket of subtilisin is a large, hydrophobic cleft. asm.org This structural feature gives the enzyme a strong preference for cleaving peptide bonds following large, uncharged amino acid residues at the P1 position. ebi.ac.ukasm.org Aromatic (e.g., Tyrosine, Phenylalanine) or large nonpolar aliphatic residues are particularly favored. asm.org Mutational studies have confirmed this preference, showing that inhibitors with polar (Ser, Gln), basic (Lys, Arg), or aromatic (Tyr, Phe) residues at the P1 site bind strongly, whereas those with acidic (Glu, Asp) or bulky, β-branched aliphatic (Val, Ile) residues bind weakly. nih.gov The residues lining the S1 pocket in subtilisin E include segments from Ser-125 to Gly-127 and Ala-152 to Gly-154. asm.org

Despite its preference for large hydrophobic residues at the P1 site, subtilisin is generally characterized by its broad substrate specificity. youtube.comasm.org It is capable of hydrolyzing a wide variety of proteins and peptide bonds. asm.org Research has shown that subtilisin can efficiently cleave peptide chains after many different types of amino acid residues, including Tyr, Phe, Leu, Gln, His, Thr, Ser, and Ala, which vary significantly in size and hydrophobicity. asm.org This broad hydrolytic potential allows the enzyme to effectively degrade a range of protein substrates, such as keratin, collagen, and fibrin (B1330869). nih.gov

Table 3: Substrate Cleavage Preference of Subtilisin at the P1 Position

P1 Residue Type Preference/Activity Example Residues Source(s)
Aromatic Strongly Preferred Tyrosine (Tyr), Phenylalanine (Phe) asm.orgnih.gov
Large Hydrophobic Preferred Leucine (Leu) asm.orgnih.gov
Polar, Uncharged Well Tolerated Serine (Ser), Glutamine (Gln) nih.gov
Basic Well Tolerated Lysine (Lys), Arginine (Arg) nih.gov
Acidic Disfavored Glutamate (Glu), Aspartate (Asp) nih.gov

| β-Branched Aliphatic | Disfavored | Valine (Val), Isoleucine (Ile) | nih.gov |

Conformational Dynamics and Activation

The activation of subtilisin is a dynamic process that involves significant conformational changes. The enzyme is initially synthesized as an inactive zymogen called pro-subtilisin, which includes an N-terminal propeptide. imim.esnih.gov This propeptide is not merely a passive component; it functions as a critical intramolecular chaperone that is essential for the correct folding of the mature enzyme domain. nih.govimim.es

The maturation and activation of subtilisin occur through a multi-step, autocatalytic process: imim.esnih.gov

Folding : The propeptide guides the folding of the catalytic domain into its near-native conformation.

Autoprocessing : Once folded, the enzyme's own active site catalyzes the cleavage of the peptide bond linking the propeptide to the mature domain. imim.es

Propeptide Degradation : The cleaved propeptide, which acts as a potent inhibitor of the mature enzyme, is subsequently degraded, releasing the fully active subtilisin. imim.esnih.gov

This process can be dependent on cofactors such as calcium ions (Ca²⁺), which can stabilize the structure and are required for activation at high temperatures in some subtilisins. nih.gov Substrate binding itself can also influence the enzyme's conformational state. Subtilisin can exist in an equilibrium between a low-activity and a high-activity conformation, and the binding of a cognate substrate can shift this equilibrium toward the active form by stabilizing the interface between protein domains. nih.gov This suggests that the enzyme's structure is not static but dynamically samples different conformations, with substrate binding locking in the catalytically competent state.

Prodomain Interaction and Autocatalytic Processing

The biosynthesis of subtilisin involves a precursor form, pre-pro-subtilisin, which includes a signal peptide and an N-terminal prodomain. researchgate.net This prodomain, typically around 77 amino acids long, is crucial for the correct folding of the mature enzyme. wikipedia.orgnih.gov It acts as an intramolecular chaperone, guiding the folding of the catalytic domain into its active conformation. nih.govimim.es Without the prodomain, the mature subtilisin is kinetically stable but unable to achieve its native structure, highlighting the prodomain's essential role in overcoming significant kinetic barriers to folding. nih.gov

The activation of subtilisin is an autocatalytic process. pnas.org Once the catalytic domain has folded correctly, facilitated by the prodomain, the enzyme cleaves the peptide bond linking the prodomain to the mature enzyme. nih.govnih.gov This cleavage can occur in cis, where the enzyme processes its own prodomain, or in trans, where an already active subtilisin molecule processes a precursor. nih.gov Interestingly, research on subtilisin Carlsberg has shown that the autocatalytic cleavage is not dependent on the specific primary amino acid sequence at the cleavage site. nih.gov Following cleavage, the prodomain is degraded by active subtilisin. imim.es This entire process results in the release of the mature, active enzyme. pnas.org

Role of N-terminal Extensions in Activity Regulation

While the classical subtilisins feature a prodomain that is removed, a distinct class of intracellular subtilisins possesses a short N-terminal extension that plays a direct regulatory role. nih.gov This extension, which is not found in the secreted forms, can regulate the protease's activity through a dual mechanism: by physically blocking the active site and by inducing a rearrangement of the catalytic triad. nih.gov

In one studied case, the full-length proenzyme is inactive until the first 18 amino acids of the N-terminal extension are proteolytically removed, a process that appears to be carried out by the enzyme itself. nih.gov A synthetic peptide corresponding to this N-terminal extension was found to act as a mixed non-competitive inhibitor of the active enzyme. nih.gov Structural analysis revealed that this N-terminal extension binds across the active site, preventing substrate access. nih.gov Furthermore, it disrupts the functional conformation of the catalytic triad, providing an additional layer of regulation. nih.gov This is in contrast to the classical prodomains, which position the cleavage site for efficient autocatalytic processing. nih.gov

Allosteric Regulation and Conformational Changes

Allosteric regulation, where the binding of a molecule at a site distinct from the active site modulates the enzyme's activity, is a fundamental biological control mechanism. nih.govwikipedia.org This binding event induces a conformational change that is transmitted through the protein structure to the active site, either enhancing or inhibiting its function. wikipedia.org While well-documented for many enzymes, examples of allosteric regulation in proteases by small molecules are less common. nih.gov

In subtilisin, the binding of calcium ions is a well-known example of a process that induces conformational changes critical for stability. nih.govuniprot.org Many subtilisins have high and low-affinity calcium binding sites. researchgate.net The binding of Ca2+ is crucial for maintaining the structural integrity and thermostability of the enzyme. nih.gov For instance, the thermal inactivation of subtilisin BPN' is significantly faster in the absence of calcium. nih.gov

Furthermore, the potential for engineering allosteric control into subtilisin has been demonstrated. For example, an "anion-switchable" subtilisin has been developed. nih.gov In this system, the enzyme is virtually inactive but can be triggered by the presence of certain anions, such as azide. The binding of the azide anion adjacent to the active site presumably induces a conformational change that facilitates catalysis, effectively creating an on-off switch for the protease's activity. nih.gov This highlights that even in the absence of naturally occurring small-molecule allosteric regulators, the subtilisin structure is amenable to such control through induced conformational changes.

Interactive Data Table: Key Residues and Regions in Subtilisin Function

FeatureResidue(s)/RegionOrganism/VariantFunctionReference(s)
Catalytic TriadAsp-32, His-64, Ser-221Bacillus subtilis (general)Core catalytic residues for peptide bond hydrolysis wikipedia.org
ProdomainN-terminal 77 amino acidsBacillus subtilis (general)Intramolecular chaperone for folding, temporary inhibitor wikipedia.orgimim.es
N-terminal ExtensionFirst 18 amino acidsIntracellular SubtilisinActive site blocking and catalytic triad disruption for activity regulation nih.gov
Anion Binding SiteNear Ala 32Engineered SubtilisinAllosteric activation by anions like azide nih.gov
Calcium Binding SitesVariousBacillus speciesStructural stability and thermostability researchgate.netnih.gov

Protein Engineering and Directed Evolution of Subtilisin

Rational Design Approaches for Property Modulation

Rational design involves making specific, predetermined changes to a protein's amino acid sequence based on a detailed understanding of its three-dimensional structure and mechanism. This knowledge-based approach has been successfully used to alter subtilisin's specificity, activity, and stability.

Altering the substrate specificity of subtilisin has been a major goal of protein engineering, aiming to create enzymes that cleave specific peptide sequences. This is typically achieved by modifying amino acid residues within the substrate-binding cleft, particularly the S1 and S4 pockets, which accommodate the P1 and P4 residues of the substrate, respectively.

By introducing mutations at key positions, the chemical and structural complementarity of the binding site can be changed to favor or disfavor certain substrates. psu.edu For example, a strategy to improve specificity for substrates with large hydrophobic P4 side chains involved increasing the size of the S4 binding pocket through mutations at positions 104, 107, and 126. nih.gov Replacing Isoleucine at position 107 with Glycine (B1666218) (I107G) increased specificity for Leucine, Isoleucine, and Phenylalanine as P4 residues by up to 214-fold. nih.gov Similarly, engineering electrostatic interactions has proven effective. Modifying surface charges in the substrate-binding cleft can dramatically increase the catalytic efficiency (kcat/Km) for substrates with complementary charges by up to 1900 times. pnas.org

In one study, subtilisin was engineered to specifically degrade the active form of the RAS oncoprotein. nih.gov This was accomplished by modifying the active site to be dependent on a cofactor (imidazole or nitrite) and engineering the protease sub-sites to create a link between substrate and cofactor binding. nih.gov This design ensures that the protease is only active in the presence of its specific target sequence. nih.gov

Table 1: Examples of Rational Design Mutations in Subtilisin to Alter Substrate Specificity

Subtilisin VariantMutation(s)Target Position(s)Intended Effect on SpecificityResultCitation(s)
Subtilisin BPN'I107GS4 PocketIncrease specificity for large hydrophobic P4 residuesUp to 214-fold increase in specificity for Leu, Ile, Phe nih.gov
Subtilisin BPN'Y104AS4 PocketIncrease specificity for large hydrophobic P4 residuesFavored Ile and Phe over Leu nih.gov
Subtilisin BPN'I107G/L126VS4 PocketCombine effects of single mutations for enhanced specificity340-fold increase in kcat/Km for Leucine vs. Alanine nih.gov
Subtilisin BPN'E156SSubstrate-binding cleftEnhance binding of charged substratesIncreased kcat/Km toward complementary charged substrates psu.edu
Subtilisin ED32G / H64GCatalytic Triad (B1167595)Create cofactor-dependence for RAS degradationProtease activity becomes dependent on nitrite (B80452), azide, or imidazole nih.gov

A more successful approach involved creating a cofactor-dependent subtilisin. By mutating catalytic residues like Asp32 or His64, the enzyme becomes reliant on an external small molecule (e.g., nitrite or imidazole) to function. nih.gov The key to this design is linking substrate binding to the productive binding of the cofactor; only the correct substrate sequence can properly orient the cofactor to enable catalysis, thereby enhancing both specificity and activity towards the target. nih.gov

Enhancing the stability of subtilisin under harsh industrial conditions (e.g., high temperature, extreme pH, presence of oxidants) is crucial for its commercial applications, such as in detergents.

Oxidative Stability: A significant issue for subtilisin is its susceptibility to oxidation, particularly of the methionine residue at position 222 (Met222), which is near the catalytic serine. nih.gov Oxidation of this residue leads to inactivation. A common and effective strategy is to replace Met222 with a non-oxidizable amino acid like Alanine (M222A) or Serine. The M222A mutant of nattokinase (a subtilisin-like enzyme) was found to be highly resistant to inactivation by hydrogen peroxide, withstanding concentrations greater than 1 M H₂O₂, whereas the wild-type was inactivated by 0.1 M. nih.gov

Alkaline Stability: Subtilisin's use in laundry detergents requires stability at high pH. Autolysis (self-digestion) is a major cause of inactivation under alkaline conditions. Random mutagenesis coupled with a screening procedure identified several mutations that improve alkaline stability. oup.comnih.gov A triple mutant (Met50Phe/Ile107Val/Lys213Arg) was shown to have up to double the autolytic half-life of the wild-type enzyme at pH 12. nih.gov

Thermostability: Increasing an enzyme's resistance to heat-induced denaturation is a classic goal of protein engineering. For subtilisin, strategies have included B-factor analysis to identify flexible regions prone to unfolding. nih.govmdpi.com By mutating residues in these flexible areas, more rigid and thermostable variants can be created. nih.govmdpi.com Directed evolution has also been remarkably successful. Five generations of random mutagenesis and recombination converted Bacillus subtilis subtilisin E into an enzyme whose thermostability is equivalent to its naturally thermophilic homolog, thermitase. nih.govcaltech.edu This evolved variant, with just eight amino acid substitutions, had a temperature optimum 17°C higher and a half-life at 65°C over 200 times that of the wild-type. nih.govcaltech.edu

Table 2: Examples of Mutations for Improved Subtilisin Stability

Stability TypeMutation(s)EnzymeImprovement MetricResultCitation(s)
OxidativeM222ANattokinase (Subtilisin NAT)Resistance to H₂O₂Resistant to >1 M H₂O₂ (vs. 0.1 M for wild-type) nih.gov
AlkalineM50F/I107V/K213RSubtilisin BPN'Autolytic Half-life (pH 12)~2-fold increase compared to wild-type nih.gov
ThermostabilityN218S, N76D, et al. (8 total)Subtilisin EHalf-life (65°C)>200-fold increase over wild-type nih.govcaltech.edu
ThermostabilityM5 (5 mutations in loop 158-162)Subtilisin E-S7Melting Temperature (Tm)7.3°C increase compared to wild-type nih.gov

Disulfide Bonds: Introducing covalent cross-links in the form of disulfide bonds is a well-established strategy for increasing protein stability. nih.gov The rationale is that cross-linking reduces the conformational entropy of the unfolded state, thus stabilizing the folded state. nih.gov Using computer modeling to identify suitable locations, cysteine residues can be introduced by site-directed mutagenesis. A variant of subtilisin BPN' with a disulfide bond between positions 22 and 87 (T22C/S87C) showed a melting temperature 3.1°C higher than the wild-type enzyme and thermal inactivation at half the rate of the wild-type. nih.govacs.org More advanced techniques now allow for the genetic encoding of noncanonical amino acids with longer side-chain thiols, which can form disulfide bonds that bridge longer distances, offering more flexibility in cross-link design. pnas.org

Loop Grafting: Surface loops are often the most flexible regions of a protein and can be initiation sites for unfolding. The loop grafting strategy involves identifying these flexible loops and replacing them with more rigid or stable loop sequences from homologous, often thermophilic, proteins. nih.govacs.org A modified B-factor analysis was used to identify a critical flexible loop (residues 158-162) in subtilisin E-S7. nih.govosti.gov By screening thermostable motifs from a protein database and using iterative modeling, a chimeric loop was designed. The resulting variant with five mutations in this loop had a melting temperature 7.3°C higher than the wild-type. nih.govosti.gov This approach effectively enhances stability by transplanting proven structural motifs. acs.org

Directed Evolution Methodologies

Directed evolution mimics the process of natural selection to evolve proteins with desired properties. It involves iterative cycles of creating genetic diversity (mutagenesis), expressing the resulting protein variants, and screening or selecting for the variants that exhibit the desired improvement.

Random mutagenesis is a cornerstone of directed evolution, introducing mutations randomly across a gene. Error-prone PCR (epPCR) is the most common method. nih.govresearchgate.net By altering standard PCR conditions—such as using a low-fidelity DNA polymerase (like Taq polymerase), increasing the Mg²⁺ concentration, adding Mn²⁺, and using unequal concentrations of dNTPs—the error rate of the polymerase is intentionally increased, generating a library of randomly mutated genes. nih.govtandfonline.com

This technique has been famously applied to subtilisin E. In a landmark study, sequential rounds of epPCR and screening were used to evolve a subtilisin variant with dramatically enhanced activity in a non-natural environment, 60% aqueous dimethylformamide (DMF). nih.govoup.compnas.org The final variant after multiple generations, PC3, contained ten amino acid substitutions and was 256 times more efficient than the wild-type enzyme in 60% DMF. pnas.org Further evolution of this enzyme to improve its total activity (expression level plus specific activity) resulted in a variant with a catalytic efficiency 471 times that of the wild-type in 60% DMF. nih.govoup.com This demonstrates the power of PCR-based random mutagenesis to accumulate beneficial mutations and achieve significant enhancements in enzyme function that would be difficult to predict through rational design alone. caltech.edu

Recombination and DNA Shuffling Approaches

Recombination and DNA shuffling are powerful in vitro evolution techniques that mimic natural sexual recombination to generate vast libraries of chimeric genes from a set of homologous parental genes. researchgate.netnih.gov These methods have been instrumental in evolving subtilisin with improved stability, activity, and other desired characteristics.

The core principle of DNA shuffling involves the random fragmentation of parent genes, typically using DNase I, followed by the reassembly of these fragments through primerless PCR. pnas.orgpnas.org During reassembly, fragments from different parents can anneal and extend, leading to crossovers where the template switches from one parental sequence to another. pnas.org This process can be performed with just two parent genes or with a "family" of related genes, the latter being a potent strategy for combining beneficial mutations and exploring a wider sequence space. pnas.orgnih.gov

One of the key advantages of DNA shuffling is its ability to generate multiple crossovers per gene, creating a rich diversity of chimeric sequences that would be inaccessible through sequential point mutagenesis. pnas.org The frequency of these crossovers is influenced by the degree of sequence identity between the parental genes; regions of high identity are more prone to recombination. pnas.orgpnas.org For instance, an in silico analysis of shuffling subtilisin E and subtilisin BPN' (which have high sequence identity) predicted a significant number of crossovers, whereas shuffling low-identity pairs like serine protease D and proteinase K (46% identity) was predicted to yield very few. pnas.orgpnas.org

Researchers have developed various protocols to control the fidelity and outcome of DNA shuffling. The rate of point mutations introduced during the process can be managed by the choice of DNA polymerase and the method of gene preparation. oup.comoup.com For example, using a high-fidelity polymerase like Pwo instead of Taq during the reassembly step can significantly increase the percentage of active clones in the resulting library. oup.com The Staggered Extension Process (StEP) is another recombination method that is simpler than traditional DNA shuffling, requiring only a pair of flanking primers in a single PCR tube, and has shown comparable recombination efficiency for subtilisin E mutants. illinois.edu

Family shuffling has been particularly successful. In one study, 26 homologous protease genes were shuffled, creating a library of chimeric proteases that were then screened for properties like thermal stability and activity at different pH levels. nih.gov This approach successfully generated clones that were significantly improved over any of the parent enzymes for individual properties. nih.gov Another study used family shuffling of four aprE genes (encoding alkaline serine proteases) from different B. subtilis strains. nih.gov The resulting shuffled library yielded a mutant, FSM4, with enhanced fibrinolytic activity. DNA sequencing revealed that its gene, aprEFSM4, was a chimera composed mostly of sequences from two parental genes, aprEJS2 and aprE176, with minor contributions from the other two parents. nih.gov

Experiment/Method Parental Genes Key Findings Reference(s)
Family DNA Shuffling 26 homologous protease genesCreated a diverse library of chimeric proteases with improved thermal stability and pH profiles compared to any single parent. nih.gov
Family DNA Shuffling Four aprE genes from B. subtilisGenerated a shuffled mutant (FSM4) with higher fibrinolytic activity. The resulting gene was a complex chimera of the parents. nih.gov
StEP Recombination Two thermostable subtilisin E mutantsShowed similar recombination efficiency to DNA shuffling but with a simpler protocol. illinois.edu
Fidelity Optimization Wild-type subtilisin E and a thermostable mutant (1E2A)The point mutation rate can be controlled by the choice of DNA polymerase (Pwo vs. Taq) and gene preparation methods, achieving a low rate of 0.05%. oup.comoup.com
In Silico Shuffling Subtilisin E and Subtilisin BPN'Crossovers tend to aggregate in regions of high sequence identity. pnas.orgpnas.org

High-Throughput Screening and Selection Systems

The vast libraries generated by methods like DNA shuffling, often containing over 10⁹ variants, necessitate the use of high-throughput screening (HTS) and selection systems to identify rare clones with desired improvements. nih.gov These systems are critical for efficiently navigating the immense sequence space and isolating enzymes with enhanced properties.

A common HTS method utilizes microtiter plates, often in 96-well or higher-density formats, which allows for the parallel analysis of many individual mutants. nih.govacs.org Assays in this format are frequently colorimetric or fluorometric, where the enzymatic activity is linked to a change in absorbance or fluorescence, detectable by a plate reader. acs.org For proteases like subtilisin, screening on agar (B569324) plates containing a protein substrate like skim milk is a straightforward method; active variants create a clear "halo" around the colony. researchgate.net The Biolector system, an advanced micro-bioreactor, can monitor protease activity in microtiter plates by detecting changes in light scatter or NADH fluorescence. nih.govacs.org

For even higher throughput, selection methods based on cellular display are employed. Cell surface display, where the enzyme is anchored to the outer surface of a host cell (like bacteria or yeast), physically links the improved enzyme (phenotype) to the gene that encodes it (genotype). nih.gov This linkage enables the use of Fluorescence-Activated Cell Sorting (FACS), a powerful technique that can screen libraries of millions of cells per hour. nih.gov For example, protease activity can be assayed using a substrate that releases a fluorescent molecule upon cleavage. nih.gov

Phage display is another powerful in vitro selection technique. nih.gov In this system, the enzyme is fused to a bacteriophage coat protein. For subtilisin, a variant known as subtiligase, which catalyzes peptide ligation, was displayed on phage. nih.gov The system was designed so that active subtiligase variants would ligate a biotin-labeled peptide onto their own N-terminus. These successfully modified phages could then be selectively captured on a streptavidin-coated surface, enriching the pool for active enzymes. nih.gov This method not only identified mutants with increased ligase activity but also variants with improved stability and oxidative resistance. nih.gov

Screening/Selection System Principle Throughput Application Example Reference(s)
Microtiter Plates Individual clones are assayed in wells for activity, often via colorimetric or fluorometric readouts.Moderate to High (10³-10⁵/day with automation)Screening for cellulase (B1617823) and protease activity using a Biolector system. nih.govacs.org
Skim Milk Agar Plates Protease-secreting colonies form a zone of clearing on an opaque milk-containing agar plate.Low to ModerateScreening for temperature-sensitive subtilisin variants. researchgate.net
Fluorescence-Activated Cell Sorting (FACS) Cells displaying the enzyme are sorted based on fluorescence generated by substrate turnover.Very High (up to 10⁸/day)Used with cell surface display to screen large mutant libraries. nih.gov
Phage Display Enzyme displayed on a phage surface; selection is based on a catalytic event (e.g., self-ligation of a tagged peptide).Very High (>10⁹ variants)Selection of improved subtiligase variants with enhanced activity and stability. nih.gov
Droplet Microfluidics Reactions are compartmentalized in picoliter-volume droplets, allowing for ultra-high-throughput analysis.Ultra HighCan be combined with fluorescence-based assays for sorting. nih.govacs.org

Host Strain Optimization for Directed Evolution (e.g., Protease-Deficient Strains)

The choice of host strain for expressing and evolving subtilisin is crucial, as the host's own cellular machinery can significantly impact the yield and integrity of the engineered protein. Bacillus subtilis is a preferred host for producing secreted enzymes like subtilisin due to its high secretion capacity. researchgate.net However, a major challenge is that wild-type B. subtilis secretes multiple extracellular proteases of its own, which can degrade the engineered protein product, leading to significant losses. researchgate.net

More advanced "second-generation" protease-deficient strains have been engineered by deleting a larger set of protease genes. The WB series of strains are prominent examples:

WB600 : Deficient in six extracellular proteases (nprE, aprE, epr, bpr, mpr::ble, nprB::bsr). This strain is often used as a host for expressing shuffled aprE genes to prevent degradation of the library variants. nih.govresearchgate.net

WB800 : Has eight protease genes inactivated (ΔnprE, ΔaprE, Δepr, Δbpr, mpr::ble, nprB::bsr, Δvpr, wprA::hyg). researchgate.net

An even more advanced engineered strain, PD8, was created by deleting all eight identified detrimental protease genes in B. subtilis 168. researchgate.net This strain showed a significant improvement in the production of foreign proteins, such as methyl parathion (B1678463) hydrolase (MPH), with yields more than doubling compared to the WB800 control strain. researchgate.net The development of such optimized hosts is a critical enabling technology for directed evolution, ensuring that the improvements engineered into the enzyme are not negated by proteolytic degradation during production and screening. researchgate.neteuropa.eu

Strain Genotype/Key Deletions Purpose/Advantage Reference(s)
Early Strains Insertion/deletion in the subtilisin structural gene (apr)Produced no subtilisin and very low levels of other extracellular proteases. Improved production of Staphylococcal protein A. nih.govnih.gov
B. subtilis DN1885 Disrupted apr and npr genesUsed as a host for screening subtilisin hybrids on skim milk plates. oup.com
WB600 Deficient in six extracellular proteases (ΔnprE, ΔaprE, Δepr, Δbpr, mpr::ble, nprB::bsr)Commonly used host for expressing protease libraries to prevent cross-degradation. nih.govresearchgate.net
WB800 Deficient in eight extracellular proteases (ΔnprE, ΔaprE, Δepr, Δbpr, mpr::ble, nprB::bsr, Δvpr, wprA::hyg)A "second-generation" protease-deficient host with enhanced stability for secreted proteins. researchgate.net
PD8 Deletion of eight protease genes (nprE, aprE, epr, bpr, mpr, nprB, vpr, wprA)Showed a 2.5-fold increase in methyl parathion hydrolase production compared to WB800. researchgate.net
PG10 40.5% genome reduction, protease-deficientUsed for production of sensitive compounds (lantibiotics) that would be degraded in wild-type strains. europa.eu

Biotechnological Production and Expression Systems

Recombinant Expression in Heterologous Hosts (e.g., Escherichia coli, Bacillus subtilis strains)

The choice of a microbial host for recombinant protein production is a critical factor that influences the yield, solubility, and post-translational modifications of the target protein. For sutilain, both Escherichia coli and various strains of Bacillus subtilis have been explored as expression hosts, each presenting a unique set of advantages and challenges.

Escherichia coli is a widely used host for recombinant protein expression due to its rapid growth, well-understood genetics, and the availability of a vast array of molecular tools. However, as a Gram-negative bacterium, protein secretion into the extracellular medium is complex. Recombinant proteins are often produced intracellularly, sometimes accumulating as insoluble inclusion bodies. This necessitates additional downstream processing steps, including cell lysis, inclusion body solubilization, and protein refolding, which can be costly and may lead to a lower yield of active enzyme.

Bacillus subtilis , being a Gram-positive bacterium, is a more natural and efficient secretor of proteins directly into the culture medium. This simplifies downstream processing and is a significant advantage for the industrial-scale production of extracellular enzymes like sutilain. The absence of an outer membrane in B. subtilis facilitates the direct secretion of proteins into the fermentation broth. Furthermore, strains of B. subtilis engineered to be deficient in extracellular proteases are often used to prevent the degradation of the secreted recombinant protein, thereby increasing the final yield.

FeatureEscherichia coliBacillus subtilis
Gram StainingGram-negativeGram-positive
Protein SecretionComplex, often intracellularEfficient, extracellular
Post-Translational ModificationsLimitedSome capabilities
Inclusion Body FormationCommon for heterologous proteinsLess common for secreted proteins
Downstream ProcessingOften requires cell lysis and refoldingSimplified due to extracellular secretion
Endotoxin ProductionProduces endotoxins (LPS)Generally regarded as safe (GRAS)

Fermentation Strategies for Enzyme Production

The successful production of sutilain is heavily dependent on the optimization of fermentation conditions. This involves fine-tuning various parameters to maximize cell growth and enzyme yield.

Several physical and chemical parameters play a crucial role in the fermentation process. These include temperature, pH, aeration, and agitation speed. For the production of proteases by Bacillus subtilis, the optimal temperature is generally found to be in the range of 30-40°C. The pH of the culture medium is also a critical factor, with most Bacillus species showing optimal protease production in neutral to slightly alkaline conditions (pH 7.0-8.0). Adequate aeration and agitation are essential to ensure sufficient oxygen supply and nutrient distribution for the growing microbial culture.

The composition of the fermentation medium significantly impacts both cell growth and enzyme production. The choice of carbon and nitrogen sources is particularly important.

Carbon Sources: Various carbon sources have been studied for their effect on protease production by Bacillus subtilis. While glucose is a readily metabolizable sugar, high concentrations can sometimes lead to catabolite repression, inhibiting enzyme synthesis. Other carbon sources like fructose, maltose, and starch have been shown to be effective for protease production. In one study, fructose was identified as the best carbon source for the production of a recombinant collagenase in B. subtilis. nih.gov Another study found that starch was an ideal carbon source for protease production, as it is gradually hydrolyzed to monosaccharides, thus avoiding high initial sugar concentrations that could inhibit enzyme production. bio-conferences.org

Nitrogen Sources: Both organic and inorganic nitrogen sources are utilized by Bacillus subtilis for growth and enzyme synthesis. Organic nitrogen sources such as peptone, yeast extract, and casein hydrolysate are often used and have been shown to support high levels of protease production. Inorganic nitrogen sources like ammonium sulfate and sodium nitrate can also be effective. Research has indicated that yeast extract and peptone are excellent nitrogen sources for protease production. researchgate.net

Nutrient SourceExamplesEffect on Protease Production
Carbon SourcesGlucose, Fructose, Maltose, StarchFructose and starch have been shown to be highly effective. High glucose concentrations can be inhibitory.
Nitrogen SourcesPeptone, Yeast Extract, Casein, Ammonium Sulfate, Sodium NitrateOrganic sources like peptone and yeast extract generally support high yields.

Strategies for Enhancing Extracellular Secretion in Bacillus subtilis

Given the advantages of extracellular production, significant research has focused on strategies to enhance the secretion of recombinant proteins like sutilain from Bacillus subtilis.

The secretion of proteins across the cell membrane in Bacillus subtilis is directed by a short N-terminal amino acid sequence known as the signal peptide. The efficiency of protein secretion is highly dependent on the specific signal peptide fused to the protein of interest. Signal peptide engineering involves the selection and optimization of these sequences to improve the secretion yield.

A powerful approach to identify the most effective signal peptide for a particular protein is through the screening of a signal peptide library. This involves creating a collection of DNA fragments encoding different signal peptides and fusing them to the gene of the target protein. The resulting library of fusion proteins is then expressed in B. subtilis, and the clones exhibiting the highest secretion levels are selected.

A comprehensive study screened a library of 173 signal peptides from B. subtilis for the secretion of a subtilisin BPN' from Bacillus amyloliquefaciens. The results demonstrated that the choice of signal peptide has a dramatic impact on the secretion yield, with some signal peptides leading to a significant increase in extracellular enzyme activity compared to the native signal peptide.

Signal Peptide Origin (Gene)Relative Secretion Efficiency (%)
B. licheniformis (d0006)~750%
B. licheniformis (d0008)~600%
B. subtilis (ywmC)~550%
B. subtilis (nprE)~500%
B. licheniformis (d0009)~450%
B. subtilis (yolA)~400%
B. licheniformis (d0012)~350%
Native Subtilisin BPN'100%

Note: The data in this table is adapted from a study on subtilisin BPN' and illustrates the principle of signal peptide screening. The relative secretion efficiency is compared to the native signal peptide of subtilisin BPN'.

The protein secretion process in Bacillus subtilis is mediated by a complex machinery of proteins. The two major secretion pathways are the general secretion (Sec) pathway and the twin-arginine translocation (Tat) pathway. The Sec pathway translocates unfolded proteins, while the Tat pathway transports folded proteins across the cell membrane.

Strategies to enhance secretion often involve the modulation of key components of these pathways. For instance, overexpression of essential Sec pathway components like SecA (the ATPase that provides energy for translocation) or the SecYEG translocon channel can help to alleviate bottlenecks in the secretion process, particularly when expressing a heterologous protein at high levels. Similarly, the overexpression of chaperones and foldases, such as PrsA, which assist in the proper folding of secreted proteins outside the cell, can also lead to increased yields of active enzyme.

Research has shown that subtilisin, a typical Sec-dependent protein, can be rerouted to the Tat pathway by fusing it with a Tat-specific signal peptide, such as that from the YwbN protein. nih.gov This provides an alternative secretion route that can sometimes be more efficient, especially for proteins that fold rapidly in the cytoplasm. While quantitative data on the direct impact of overexpressing specific secretion machinery components on sutilain production is limited, the principle of alleviating secretion bottlenecks by modulating these components is a well-established strategy in the field.

Gene Copy Number Optimization for Expression Balancing

The production of sutilain in Bacillus subtilis is a complex process where the final yield and activity of the enzyme are critically dependent on balancing the metabolic load on the host cell with the rate of protein synthesis and folding. nih.govresearchgate.net One of the key strategies for achieving this balance is the optimization of the gene copy number. nih.gov Gene copy number serves as a crucial tuning valve for heterologous gene expression; while some genes are best expressed from many copies, others require medium or even single-copy numbers to prevent the formation of inclusion bodies, avoid toxic effects from excessive gene dosage, or achieve desired levels for metabolic engineering. nih.gov

To facilitate this optimization, innovative systems have been developed. One such method is the "CopySwitch" system, which allows for the rapid in vivo adjustment of gene copy numbers in B. subtilis. nih.gov This technique leverages the natural competence and homologous recombination capabilities of the bacterium. The process involves integrating a gene of interest into the chromosome, followed by transformation with a linearized plasmid. This plasmid contains an origin of replication, an antibiotic resistance marker, and regions homologous to the upstream and downstream sequences of the integrated gene. nih.gov Through homologous recombination, the gene is copied onto the plasmid, which then becomes circular and replicative, effectively increasing its copy number. nih.gov This approach has demonstrated a significant increase in the expression of reporter proteins and offers a scalable and automatable method for fine-tuning gene expression. nih.gov

Another approach involves stabilized gene amplification systems that can increase the chromosomal copy number of a target gene. For instance, a system using a combination of a repressor and a non-natural amino acid-dependent expression system to control the recA gene (essential for homologous recombination) has been developed. researchgate.net This method led to a stable increase in the average gene copy number, resulting in enhanced production of the target molecule. researchgate.net Compared to plasmid-based systems, integrating multiple gene copies directly into the chromosome can offer greater genetic stability and reduce the metabolic burden on the host cell. researchgate.net

Parameter Description Significance in Sutilain Production Reference
Gene Copy Number The number of copies of a specific gene present in the genome of a cell.A critical factor for balancing protein expression levels with the host cell's folding and secretion capacity. nih.gov
Metabolic Load The energetic and material cost to the host cell of expressing a foreign gene.High copy numbers can increase metabolic load, potentially reducing overall enzyme yield and cell viability. researchgate.net
Inclusion Bodies Insoluble aggregates of misfolded proteins.Can result from overwhelming the cell's folding machinery due to excessively high gene expression levels. nih.gov
Genetic Stability The consistency of the genetic material over generations.Chromosomal integration of multiple gene copies generally offers higher stability than plasmid-based expression. researchgate.net

Overcoming Proteolytic Degradation in Culture

A significant challenge in the production of proteases like sutilain is the inherent proteolytic activity of the product itself and other extracellular proteases secreted by the Bacillus subtilis host. researchgate.netnih.gov These enzymes can degrade the target protein (autoproteolysis) or other essential proteins in the culture medium and on the cell surface, potentially impacting cell viability and reducing the final yield of active enzyme. researchgate.net

Bacillus subtilis has natural mechanisms to protect itself from its own secreted proteases. A primary defense is compartmentalization; the enzymes are secreted into the extracellular space, minimizing contact with the cell's internal components. researchgate.net The bacterial cell wall also acts as a physical barrier, controlling the permeability and access of these extracellular proteases to sensitive cellular structures. researchgate.net

However, during large-scale fermentation for industrial production, the high concentration of cells and secreted proteases can lead to significant product loss. Several strategies can be employed to mitigate this proteolytic degradation:

Use of Protease Inhibitors: The addition of specific protease inhibitors to the culture medium can effectively neutralize unwanted proteolytic activity. nih.gov For example, research on the interaction between B. subtilis and milk proteins demonstrated that a cocktail of protease inhibitors could abolish the breakdown of casein proteins by bacterial proteases. nih.gov This approach, however, can add significant cost to the production process and may complicate downstream purification.

Optimization of Culture Conditions: The expression and activity of proteases are often influenced by environmental factors such as pH, temperature, and nutrient availability. frontiersin.org By carefully controlling fermentation conditions, it is possible to create an environment that favors the production of sutilain while minimizing the activity of degradative proteases. For instance, maintaining a specific pH can keep degradative proteases in a less active state. frontiersin.org

Rapid Removal of the Product: Integrating production with initial purification steps can also be effective. By continuously removing the secreted sutilain from the fermentation broth, its exposure to other proteases is minimized. nih.gov

These strategies are crucial for maximizing the yield of intact, active sutilain and ensuring an efficient and economically viable production process.

Downstream Processing Principles for Enzyme Recovery and Purification

Following fermentation, the recovery and purification of sutilain from the complex culture broth is a critical multi-step process known as downstream processing. The goal is to isolate the target enzyme from other components like cells, unused media, and other secreted proteins, achieving high purity and yield. wur.nl A typical purification scheme for a subtilisin-like protease from B. subtilis involves a combination of several chromatographic techniques. wur.nlnih.gov

The initial step often involves the removal of bacterial cells and other insoluble materials from the culture broth, typically through centrifugation or microfiltration. The clarified supernatant, or crude enzyme solution, is then concentrated. A common method for concentration and initial purification is ammonium sulfate precipitation, where the protein is precipitated by adding high concentrations of the salt. wur.nl

Subsequent purification relies on a series of chromatographic steps that separate proteins based on different physicochemical properties:

Hydrophobic Interaction Chromatography (HIC): The crude enzyme, re-dissolved in a high-salt buffer, can be loaded onto a HIC column (e.g., Phenyl Sepharose). wur.nl The high salt concentration enhances hydrophobic interactions between the protein and the column matrix. The bound proteins are then eluted by applying a decreasing salt gradient. wur.nl

Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge. For a subtilisin with a high isoelectric point (pI), anion exchange chromatography (e.g., DEAE-Sepharose) can be used. wur.nl The enzyme solution is loaded onto the column at a pH above its pI, where it will be negatively charged and bind to the positively charged matrix. Elution is typically achieved by increasing the salt concentration or changing the pH. wur.nl

Gel Filtration Chromatography (Size Exclusion Chromatography): This method separates molecules based on their size. Active fractions from the previous step can be passed through a gel filtration column (e.g., Sephadex G-50 or G-25) to remove any remaining protein contaminants of different molecular weights, and also for buffer exchange. wur.nlnih.gov

The final purified enzyme is often concentrated and stabilized, for example, by lyophilization (freeze-drying). wur.nl The efficiency of the purification process is monitored at each stage by measuring the total protein concentration, enzyme activity, and calculating the specific activity, purification fold, and yield. wur.nl

An example of a purification protocol for a subtilisin from B. subtilis DC33 is detailed in the table below, demonstrating the effectiveness of a multi-step chromatographic approach. wur.nl

Purification Step Total Activity (U) Total Protein (mg) Specific Activity (U/mg) Purification (Fold) Yield (%)
Crude Extract 10,2001,2508.161.0100
(NH4)2SO4 Precipitation 8,95028531.43.887.7
Phenyl Sepharose 6 FF 6,54045.2144.717.764.1
DEAE-Sepharose FF 5,13015.1340.041.750.3
Sephadex G-50 3,9807.8510.262.539.0

Data adapted from a study on the purification of subtilisin FS33 from Bacillus subtilis DC33. wur.nl

Advanced strategies, such as integrating production with purification in an aqueous two-phase system followed by affinity chromatography, have also been developed to streamline the process, reduce processing time, and achieve high homogeneity (e.g., 98%) and yield (e.g., 95%) for other B. subtilis enzymes. nih.gov

Biotechnological Applications of Subtilisin Non Clinical

Industrial Enzyme Applications

Subtilisins (B1170691) are among the most significant commercially exploited enzymes, particularly in industrial settings where they replace harsh chemical processes with more environmentally friendly and efficient biocatalytic reactions. ultrezenzymes.com

Detergent Formulations

Subtilisin is a key ingredient in laundry and dishwashing detergents, where it is highly effective at removing protein-based stains. wikipedia.orgalienlasermachines.com Over half of all detergents available in developed countries contain enzymes like subtilisin. These proteases break down common protein chains found in stains from blood, grass, eggs, milk, and skin oils (sebum) into smaller, water-soluble fragments that are easily washed away. ecostore.com

Initially, the native form of the enzyme was prone to inactivation by high temperatures and other detergent components. wikipedia.org However, protein engineering has led to the development of subtilisin variants with improved stability against oxidation and storage, ensuring their effectiveness in modern detergent formulations. nih.gov These engineered enzymes are designed to be resistant to alkaline conditions and the presence of surfactants and bleaching agents found in detergents. nih.govnih.gov The use of subtilisin contributes to more energy-efficient cleaning by enabling effective stain removal at lower wash temperatures. ecostore.com

Table 1: Key Characteristics of Subtilisin in Detergent Applications

FeatureDescriptionSource
Enzyme Type Alkaline Serine Protease nih.govscialert.net
Primary Function Degradation of proteinaceous stains (e.g., blood, food, grass). ecostore.comnih.gov
Mechanism Catalyzes the hydrolysis of peptide bonds in proteins. wikipedia.orgtaylorandfrancis.com
Key Advantage Enables effective cleaning at lower temperatures and in alkaline pH. ecostore.comnih.gov
Common Sources Bacillus licheniformis, Bacillus amyloliquefaciens, Bacillus subtilis. nih.govscialert.net
Improvements Protein engineering has enhanced stability against heat, oxidation, and chemicals. nih.govnih.gov

Food Processing Industries

In the food industry, subtilisin is employed for its ability to hydrolyze proteins, a function that can improve the functional and nutritional properties of food products. alienlasermachines.comfoodstandards.gov.au The enzyme catalyzes the breakdown of large protein molecules into smaller peptides and amino acids. nih.govcreative-enzymes.com

Key applications include:

Protein Hydrolysate Production : Subtilisin is used to produce protein hydrolysates from various sources, including dairy, meat, fish, and plants. foodstandards.gov.aunih.gov This process can improve the solubility and digestibility of proteins. bohrium.com

Flavor Enhancement : The enzymatic hydrolysis of proteins can create unique and desirable flavors in products like soy sauce and cheese. alienlasermachines.com

Meat Tenderization : The enzyme can be used to tenderize meat by breaking down complex proteins. alienlasermachines.com

De-haeming of Blood : Subtilisin is used to recover high-quality protein from animal blood by separating the protein from haem molecules. lsbu.ac.uk The process involves hydrolysis, precipitation of the hydrophobic haem, and inactivation of the enzyme via heat treatment. lsbu.ac.uk

Baking : In the baking industry, proteases can modify gluten, which affects the dough's consistency and the final product's texture.

Textile and Leather Processing (e.g., Dehairing)

Subtilisin and other proteases offer an environmentally friendly alternative to the harsh chemicals traditionally used in textile and leather processing. creative-enzymes.comenzytech.in In leather production, enzymes are applied in several stages, including soaking, dehairing, and bating. ultrezenzymes.comcreative-enzymes.com

Soaking : Enzymes help rehydrate hides and remove non-collagenous proteins, salts, and fats, preparing the material for subsequent steps. creative-enzymes.comcreative-enzymes.com

Dehairing : Enzymatic dehairing is a key application where proteases break down proteins at the base of the hair, allowing for its removal without damaging the hide's grain. creative-enzymes.com This process significantly reduces or eliminates the need for sodium sulfide (B99878), a major pollutant in tannery effluent. enzytech.in

Bating : The bating process uses proteases to remove remaining non-collagenous proteins, resulting in softer, more flexible leather. ultrezenzymes.comcreative-enzymes.com

The use of enzymes in leather processing leads to a reduction in chemical pollutants, improved leather quality with better strength and a cleaner appearance, and a safer working environment. creative-enzymes.comenzytech.in

Table 2: Comparison of Dehairing Methods in Leather Processing

ParameterConventional Chemical MethodEnzymatic Method (Using Subtilisin)Source
Primary Agent Lime and Sodium SulfideProtease Enzymes creative-enzymes.comenzytech.in
Mechanism Hair is completely dissolved.Hair structure is loosened at the root for mechanical removal. creative-enzymes.com
Environmental Impact High pollution load (sulfides, lime sludge, high COD/BOD).Significantly reduced pollution; biodegradable effluent. enzytech.increative-enzymes.com
Leather Quality Risk of grain damage.Improved strength, softer feel, greater surface area. creative-enzymes.comenzytech.in
By-product Dissolved hair contributes to effluent sludge.Intact hair can be recovered and filtered out. creative-enzymes.comenzytech.in

Waste Treatment and Bioremediation Processes

Bacillus subtilis, the bacterium from which subtilisin is derived, is recognized for its effectiveness in wastewater treatment and soil remediation. nih.gov The bacterium's ability to produce robust enzymes like subtilisin is central to its bioremediation capabilities. nih.govresearchgate.net These enzymes facilitate the degradation of complex organic pollutants, such as proteins and fats, found in industrial effluents. researchgate.net

In wastewater treatment, the application of B. subtilis or its isolated enzymes can lead to a significant reduction in key pollution indicators, including Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). researchgate.netmicrobiologyjournal.orgresearchgate.net This microbial bioremediation process breaks down hazardous contaminants into simpler, less toxic compounds, thereby improving water quality and protecting aquatic ecosystems. researchgate.net For instance, studies have shown that B. subtilis is effective in treating effluent from food processing industries, such as groundnut oil mills, by hydrolyzing the organic waste. researchgate.net

Biocatalysis and Organic Synthesis

Beyond its large-scale industrial applications, subtilisin is a valuable tool in the laboratory for biocatalysis and synthetic organic chemistry. wikipedia.org

Peptide Synthesis

Subtilisin can catalyze the formation of peptide bonds, making it a useful biocatalyst for peptide synthesis. nih.govresearchgate.net This enzymatic approach offers high specificity and operates under mild conditions compared to traditional chemical synthesis. The enzyme's ability to function in organic solvents further enhances its utility in synthetic reactions. nih.gov

Research has demonstrated that subtilisin can be used in various forms—suspended powder, adsorbed on a solid support, or modified with polyethylene (B3416737) glycol (PEG)—to catalyze the synthesis of dipeptides, tripeptides, and even larger peptide chains. nih.govresearchgate.net For example, subtilisin has been used to synthesize a variety of peptides, including Z-Ala-Ala-Leu-pNA and Abz-Val-Ala-Phe-Phe-Ala-Ala-Ded. researchgate.net An engineered variant of subtilisin, known as "subtiligase," has been specifically designed for enzymatic peptide ligation, allowing for the efficient joining of peptide fragments. acs.org

Regioselective and Stereoselective Acylations

Subtilisin, a serine protease from Bacillus subtilis, has demonstrated significant utility as a biocatalyst in organic synthesis, particularly in non-aqueous environments. These conditions suppress the enzyme's natural hydrolytic activity and favor synthesis, allowing for highly specific acylation reactions. The enzyme's broad substrate specificity, combined with its ability to function in organic solvents, makes it a valuable tool for the regioselective and stereoselective modification of complex molecules, such as polyhydroxylated natural products. iupac.orgmdpi.com

One of the key advantages of using subtilisin is its ability to catalyze reactions with high regioselectivity, meaning it preferentially modifies one specific functional group among several similar ones in a molecule. mdpi.com This is particularly useful for the acylation of sugars and other glycosides, where discriminating between multiple hydroxyl groups is a significant synthetic challenge. iupac.org For instance, subtilisin has been used for the regioselective acylation of sugars like lactose, glucose, and sucrose. ua.es In one study, subtilisin Carlsberg successfully catalyzed the acylation of the primary hydroxyl group of various glucosides. iupac.org

Research has demonstrated the enzyme's effectiveness in anhydrous dimethylformamide with 2,2,2-trichloroethyl butyrate as the acyl donor. ua.es Under these conditions, subtilisin from Bacillus subtilis (crystalline enzyme, type VIII) and protease N (a less purified form) achieved the regioselective acylation of sucrose at the 1'-O-position, yielding 1'-O-mono-butyrylsucrose with a 57% yield. ua.es Similarly, other disaccharides were selectively acylated, as detailed in the table below. ua.es

Table 1: Regioselective Acylation of Sugars Catalyzed by Subtilisin

Substrate Product Position Acylated
Sucrose 1'-O-mono-butyrylsucrose 1'-O
Cellobiose 6'-O-mono-butyrylcellobiose 6'-O
Lactose 6'-O-mono-butyryllactose 6'-O

The enzyme's utility extends to more complex polyhydroxylated natural compounds. For example, the sweet diterpene glucoside stevioside was neatly acetylated at the outer glucose to form the 6"-O-acetyl derivative. iupac.org

Subtilisin also exhibits high stereoselectivity. While it did not catalyze the hydrolysis of N-acetyl or N-butanoyl arylsulfinamides, it demonstrated highly enantioselective hydrolysis (E > 150, favoring the (R)-enantiomer) of N-chloroacetyl and N-dihydrocinnamoyl arylsulfinamides. researchgate.net This property is valuable for the kinetic resolution of racemic mixtures, a common challenge in organic synthesis. scu.ac.ir The enantioselectivity of subtilisin can even be enhanced by the presence of organic solvents; for example, the enantioselectivity for ethyl-2-(4-substituted phenoxy) propionates was improved in water-DMSO mixtures due to a deformation of the enzyme's structure. ftb.com.hr

Fibrinolytic Applications (e.g., thrombus hydrolysis)

Subtilisin and related proteases from Bacillus species are recognized for their potent fibrinolytic activity, making them subjects of interest for thrombolytic therapy. nih.govmdpi.com These enzymes can directly hydrolyze fibrin (B1330869), the primary protein component of blood clots, offering an alternative to traditional plasminogen activators like tissue plasminogen activator (t-PA) and urokinase. nih.govmdpi.com Unlike plasminogen activators, which convert plasminogen to plasmin to break down clots, some subtilisins can act directly on the fibrin network. nih.govmdpi.com This direct mechanism is a potential advantage, as systemic activation of the fibrinolytic system by plasminogen activators can lead to bleeding complications. nih.gov

Several subtilisin-like enzymes have been identified with thrombolytic potential, including Subtilisin DJ-4, Subtilisin DFE, and nattokinase. mdpi.commdpi.com Nattokinase, a subtilisin-like enzyme from Bacillus subtilis natto, functions by directly hydrolyzing fibrin, converting pro-urokinase to urokinase, and degrading plasminogen activator inhibitor-1. mdpi.com Fibrinolytic enzymes from the subtilisin family are typically active at neutral to alkaline pH and have molecular weights ranging from 27.7 to 44 kDa. mdpi.com

A specific subtilisin from a new strain of Bacillus subtilis, designated AprE127, has been characterized for its thrombolytic properties. nih.gov This enzyme demonstrated a high homology with nattokinase and subtilisin E. nih.gov In laboratory studies, AprE127 proved effective at hydrolyzing not only fibrin but also complex blood thrombi. nih.gov

Table 2: In Vitro Effects of Subtilisin AprE127 on Coagulation and Fibrinolysis

Assay Effect of AprE127 Finding
Thromboplastin Time 3.7% increase (37.6 to 39 s) Remained within normal range
Prothrombin Time 3.2% increase (12.6 to 13 s) Remained within normal range
Euglobulin Lysis Time Significant reduction Reduced clot lysis time from 462 min to 100 min

The findings indicate that AprE127 does not impair coagulation but significantly accelerates clot lysis. nih.govresearchgate.net The ability of this subtilisin to break down the complex fibrin rearrangements in whole blood clots highlights its potential as a direct-acting thrombolytic agent. nih.gov Research in this area continues, with a focus on improving subtilisin through protein engineering for medical applications and developing oral thrombolytics based on enzymes like subtilisin Carlsberg and nattokinase. bohrium.comthrj.ru

Research Tools in Proteomics and Protein Chemistry

Subtilisin and its engineered variants have become valuable research tools in the fields of proteomics and protein chemistry. nih.govtaylorandfrancis.com One of its most significant applications is in the identification and characterization of protein N-termini, a crucial aspect of studying post-translational modifications and proteolysis. nih.gov

A key innovation in this area is the development of "subtiligase," a variant of the Bacillus amyloliquefaciens subtilisin BPN'. nih.govwikipedia.org Subtiligase is created through protein engineering, specifically by replacing the active site serine-221 with a cysteine and proline-225 with an alanine. nih.gov This double mutation results in an enzyme with negligible protease activity but which can efficiently and specifically acylate the free α-amino groups at the N-termini of proteins and peptides using ester substrates. nih.govtaylorandfrancis.com This high selectivity for α-amines over the ε-amines of lysine side chains is essential for precise N-terminal labeling. taylorandfrancis.com

The general workflow for N-terminal proteomics using subtiligase involves:

Treating a complex protein mixture (proteome) with subtiligase and a specially designed peptide ester substrate that carries a tag (e.g., biotin). nih.govtaylorandfrancis.com

The enzyme catalyzes the ligation of the tag specifically to the free N-termini of proteins. nih.gov

The proteome is then digested, typically with trypsin.

The tagged N-terminal peptides can then be captured and enriched using affinity purification (e.g., avidin beads for biotinylated peptides) for subsequent identification by mass spectrometry. taylorandfrancis.com

This method has been successfully used to identify hundreds of caspase substrates and their precise cleavage sites in apoptotic cells. nih.gov Researchers have further optimized the peptide ester substrates for subtiligase to improve solubility and ligation yields, enhancing the utility of this proteomic tool. nih.gov

Beyond proteomics, subtilisin serves as a tool in molecular biology and protein engineering. In studies using B. subtilis as a model organism, the gene encoding subtilisin (aprE) is often used as a site for integrating reporter constructs because it is dispensable for the organism's viability. wikipedia.org Furthermore, subtilisin itself has been a target of extensive protein engineering to enhance its stability and activity in non-aqueous solvents or to alter its specificity, making it a model enzyme for studying protein structure-function relationships. nih.govresearchgate.net For example, a triple mutant (D60N + Q103R + N218S) was shown to be 38 times more active than wild-type subtilisin E in 85% DMF. nih.gov

Table 3: Compound Names Mentioned

Compound Name
1'-O-mono-butyrylsucrose
2,2,2-trichloroethyl butyrate
6"-O-acetyl derivative (of stevioside)
6'-O-mono-butyrylcellobiose
6'-O-mono-butyryllactose
6'-O-mono-butyrylmaltose
Alanine
Biotin
Butyl acetate
Butyrate
Cysteine
Dimethylformamide (DMF)
Ethyl-2-(4-substituted phenoxy) propionates
Fibrin
Glucose
Lactose
Lysine
Maltose
N-acetyl arylsulfinamides
N-butanoyl arylsulfinamides
N-chloroacetyl arylsulfinamides
N-dihydrocinnamoyl arylsulfinamides
Nattokinase
Plasmin
Plasminogen
Proline
Protease N
Pro-urokinase
Serine
Stevioside
Streptokinase
Subtilisin AprE127
Subtilisin BPN'
Subtilisin Carlsberg
Subtilisin DFE
Subtilisin DJ-4
Subtilisin E
Subtiligase
Sucrose
Tissue plasminogen activator (t-PA)
Trypsin

Advanced Methodological Approaches in Subtilisin Research

Structural Biology Techniques

Structural biology provides the atomic-level blueprint essential for understanding the mechanistic details of enzyme catalysis and stability. For subtilisin, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been the cornerstones of structural investigation.

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography has been instrumental in revealing the detailed three-dimensional architecture of subtilisin. The structure of subtilisin has been determined by this method, showing a globular protein of 275 residues characterized by several alpha-helices and a large beta-sheet. wikipedia.org This technique has been applied to various subtilisins (B1170691), such as Subtilisin Carlsberg, Subtilisin BPN', and Subtilisin BL, providing high-resolution models of their atomic coordinates. rcsb.orgrcsb.org

Crystallographic studies have also been performed on subtilisin in non-aqueous environments to understand its function in organic solvents. The structure of Subtilisin Carlsberg in anhydrous dioxane was determined at 2.6 Å resolution and found to be nearly indistinguishable from its structure in water and acetonitrile. nih.govpdbj.org This demonstrates the remarkable structural stability of the enzyme across different solvent systems.

Interactive Table 1: Selected X-ray Crystal Structures of Subtilisin and Related Proteases
PDB IDProtein NameOrganismResolution (Å)Key Findings
1SBCSubtilisin CarlsbergBacillus licheniformis2.5Revealed high structural homology to Subtilisin BPN' despite significant sequence differences. rcsb.org
1ST3Subtilisin BLBacillus lentus1.4High-resolution structure of an alkaline protease, showing features contributing to stability at high pH. rcsb.org
1AF4Subtilisin CarlsbergBacillus licheniformis2.6Structure in anhydrous dioxane is virtually identical to that in aqueous solutions, indicating high structural rigidity. pdbj.org
1CSESubtilisin BPN'Bacillus amyloliquefaciens---Classic example of the subtilisin fold, used as a model for convergent evolution. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

While X-ray crystallography provides a static picture of a protein's most stable conformation, NMR spectroscopy offers a powerful means to investigate its dynamic properties in solution. NMR studies on Bacillus subtilis proteins have provided insights into conformational heterogeneity and folding pathways. For example, NMR has been used to study the folding intermediate of the Bacillus subtilis ribonuclease P protein, revealing that certain helical regions are largely unfolded in this state. nih.gov

Although detailed, full-protein NMR assignments for subtilisin itself are complex due to its size, the technique has been successfully applied to study specific domains and their interactions. For instance, NMR has been employed to determine the pKa values of histidine residues in Bacillus subtilis Ribonuclease P protein, which provides information on the energetics of pH-dependent stability. scilit.com Furthermore, NMR has been utilized to study the backbone dynamics of the nucleotide-binding domain of the BmrA transporter from Bacillus subtilis, demonstrating its utility in characterizing the conformational landscape of individual domains. nih.gov These studies showcase the potential of NMR to probe the conformational dynamics of subtilisin and its mutants, which is crucial for understanding its flexibility, stability, and substrate recognition.

Computational Biology and In Silico Approaches

In recent years, computational methods have become indispensable tools in subtilisin research, complementing experimental data and providing predictive power for protein engineering and inhibitor design.

Homology Modeling and Protein Structure Prediction

For many subtilisin-like proteases, experimental structures are not available. In such cases, homology modeling provides a robust method to generate reliable three-dimensional models. This approach leverages the high degree of structural conservation within the subtilase family. nih.govoup.com By using the known crystal structures of subtilisins like Subtilisin BPN' and thermitase as templates, it is possible to build models for other family members. nih.govoup.comnih.gov

These models have proven valuable for predicting key structural features, including:

The structurally conserved framework and variable loop regions. nih.govoup.com

Essential conserved residues and allowable amino acid substitutions. nih.gov

The location of disulfide bonds and Ca²⁺-binding sites. nih.gov

The residues forming the substrate-binding sites (S1-S4). nih.gov

Homology models form the basis for rational protein engineering strategies aimed at altering substrate specificity, enhancing stability, or modifying other enzymatic properties. nih.govnih.gov For example, a 3D model of a wild subtilisin was generated using an existing structure (PDB: 3WHI) to understand its structure-function relationship. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of proteins at an atomic level. youtube.com MD studies on subtilisin have offered profound insights into its conformational flexibility, stability, and the influence of its environment.

MD has also been used to compare the dynamics of mesophilic and thermophilic subtilisins, revealing that increased stability in the thermophilic variant is associated with a greater number of hydrogen bonds and stabilizing interactions. acs.org These simulations can identify flexible regions within the protein, which can then be targeted for mutations to enhance stability. acs.org Furthermore, MD simulations are used to assess the stability of protein-ligand complexes derived from docking studies. nih.gov Parameters such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are calculated to evaluate the stability of the complex over time. nih.govresearchgate.net

Interactive Table 2: Applications of Molecular Dynamics Simulations in Subtilisin Research
Simulation SystemKey FindingSignificanceReference(s)
Subtilisin BPN' in crystalThe overall shape and secondary structures are well-preserved, with structural differences mainly in loop regions.Validates the force fields used for simulating protein crystals and highlights the role of solvent networks in stability. nih.gov
Subtilisin Carlsberg in carbon tetrachlorideIncreased number of intra-protein hydrogen bonds and reduced flexibility compared to aqueous solution.Explains the increased thermostability of enzymes in non-aqueous environments. oup.comnih.gov
Mesophilic vs. Thermophilic Subtilisin EThermophilic mutants exhibit reduced RMSD in key regions and an increased number of stabilizing interactions.Provides molecular-level insights into the mechanisms of thermostability, guiding rational protein design. acs.org
Subtilisin-substrate complexAssesses the stability of the docked complex over time through RMSD and Rg analysis.Confirms the stability of predicted binding modes and interactions. nih.gov

Molecular Docking for Substrate and Inhibitor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a substrate or inhibitor) when bound to another (a protein) to form a stable complex. youtube.com This method is widely used in subtilisin research to understand the molecular basis of substrate specificity and to design novel inhibitors. researchgate.netnih.gov

Docking studies have been performed to investigate the interaction of subtilisin with various substrates, including synthetic peptides and natural proteins like fibrin (B1330869). nih.govscielo.br For example, docking of Subtilisin K2 with fibrin and fibrinogen suggested that the enzyme interacts more strongly with fibrin, indicating its potential as a fibrin-degrading agent. scielo.br The analysis revealed key interactions between the catalytic triad (B1167595) residues (Asp19, His51, Ser208) of the enzyme and specific residues of the fibrin substrate. scielo.br

In another study, the interaction of a wild subtilisin with the synthetic substrate N-Suc-F-A-A-F-pNA was investigated, yielding a high docking score of -8.8 kcal/mol, which was further validated by MD simulations. nih.gov Docking has also been used to explore the binding of subtilisin to solid supports for immobilization purposes, revealing that hydrophobic interactions can play a key role in the stable adsorption of the enzyme. nih.govplos.org These in silico approaches allow for the high-throughput screening of potential substrates or inhibitors before undertaking more time-consuming and expensive experimental work. youtube.comnih.gov

Omics Technologies

High-throughput 'omics' technologies have revolutionized the study of subtilisin by providing a global view of the molecular changes occurring within Bacillus subtilis under various conditions.

Transcriptome Analysis for Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed at a given moment. This has been particularly insightful for understanding subtilisin production. For instance, time-course transcriptome analysis of B. subtilis has shown how gene expression patterns change as the bacterium transitions from exponential growth to the stationary phase, where subtilisin expression is maximal. nih.govmicrobenotes.com

Using techniques like RNA-sequencing (RNA-seq), researchers can profile the expression of thousands of genes simultaneously. Studies integrating genomic and transcriptomic data have been used to analyze mutant strains of B. subtilis that exhibit enhanced production of nattokinase, a type of subtilisin. oup.com These analyses revealed key transcriptional signatures, such as the upregulation of genes related to protease production and the downregulation of genes involved in sporulation, providing a roadmap for rational strain engineering. oup.com Furthermore, analysis of the expression of the aprE gene using reporter fusions (e.g., aprE-lacZ) has been a long-standing method to quantify the activity of the subtilisin promoter under the control of different regulatory mutations. nih.gov

Proteomics for Enzyme Profiling

Proteomics focuses on the large-scale study of proteins, particularly their structure and function. For subtilisin research, proteomics is crucial for analyzing the "secretome"—the entire set of proteins secreted by an organism into the extracellular environment. Since subtilisin is a major secreted protease, secretome analysis provides a direct profile of its production. nih.govnih.gov

Methodologies such as two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) followed by mass spectrometry (MS) are used to separate and identify hundreds of extracellular proteins. nih.gov These studies have consistently shown that degradative enzymes, including subtilisin, are a dominant component of the B. subtilis secretome, especially during the stationary phase of growth. nih.gov Proteomic analyses have been used to compare the secretome of wild-type strains with that of mutants, such as a degU32(hy) mutant, which exhibits significantly increased levels of secreted degradative enzymes. nih.gov More recently, secretome profiling has been used to assess how environmental factors, like changes in pH, affect the production and secretion of various proteins, including proteases. mdpi.com This approach allows for a comprehensive "enzyme profile" of the extracellular space.

Functional Genomics for Gene-Phenotype Relationships

A primary finding from functional genomics is that the aprE gene is responsible for the vast majority—over 70%—of the total extracellular protease activity in B. subtilis. oup.comoup.com This establishes a direct and powerful gene-phenotype relationship. Studies on the subtilisin pro-peptide, which acts as an intramolecular chaperone essential for proper enzyme folding, have shown that specific mutations in the pro-peptide region can abolish subtilisin activity, directly linking the sequence of this domain to the functional enzyme phenotype. nih.gov

The approach often involves creating mutant strains where specific genes are inactivated and then observing the resulting phenotypic changes. While many studies focus on the effects of deleting regulatory genes on subtilisin production, other studies in B. subtilis exemplify the broader approach. For example, examining strains with mutations in genes for penicillin-binding proteins revealed significant redundancy in their functions but also clear impacts on cell growth and morphology, demonstrating how gene deletions can be linked to specific physiological outcomes. nih.gov

Genetic Manipulation and Regulatory Studies

Direct manipulation of the B. subtilis genome is a powerful tool for both studying the fundamental biology of subtilisin and for engineering strains with enhanced production capabilities for industrial applications.

Gene Knockout and Mutagenesis Studies

Gene knockout and mutagenesis are definitive methods for establishing gene function. In the context of subtilisin, these techniques have been applied to both the enzyme's structural gene (aprE) and its regulatory genes.

Table 2: Examples of Mutagenesis Studies on Subtilisin

MethodTargetObjectiveFindingReference
Atmospheric and Room Temperature Plasma (ARTP) Mutagenesis Whole genomeIncrease nattokinase (subtilisin) productionA mutant strain with 1.84-fold increased nattokinase activity was generated. oup.com oup.com
Site-Directed Mutagenesis aprE promoter regionIdentify critical regulatory sequencesReplacing a single, highly conserved T base at position -7 within the promoter reduced enzyme expression to just 4% of the wild-type level. oup.com oup.com
Localized Random Mutagenesis Subtilisin pro-peptideIdentify functional regions of the chaperoneMutations affecting subtilisin activity were found clustered in hydrophobic regions of the pro-peptide. A specific mutation, M(-60)T, was suppressed by a second mutation, S(188)L, in the mature enzyme, suggesting direct interaction during folding. nih.gov nih.gov
In Silico Point Mutation Analysis Subtilisin E crystal structureImprove enzyme stabilityComputational predictions identified that mutations N123V (Asparagine to Valine at position 123) and S331L (Serine to Leucine at position 331) were the most stabilizing. nih.gov nih.gov
Gene Deletion / Mutation Regulatory genes (spo0A, abrB)Understand regulatory controlA mutation in the spo0A gene drastically decreased aprE promoter activity, while a subsequent mutation in the abrB gene restored its activity. nih.gov nih.gov

These studies highlight how targeted and random mutagenesis can be used to dissect regulatory pathways, identify critical functional residues, and engineer enzymes with improved properties such as stability and activity. nih.govoup.comnih.gov

Reporter Gene Fusions (e.g., lacZ, gfp) for Expression Analysis

The study of gene expression is fundamental to understanding and engineering the production of enzymes like sutilain (subtilisin) in Bacillus subtilis. Reporter gene fusions are powerful molecular tools used to investigate the spatial and temporal expression patterns of a gene of interest. nih.govbccampus.ca This technique involves fusing the regulatory sequence of a target gene, such as the promoter of the subtilisin-encoding gene (aprE), to a reporter gene that produces an easily detectable protein. bccampus.ca The expression of the reporter gene thus serves as a proxy for the activity of the target gene's promoter.

In Bacillus subtilis research, two of the most commonly employed reporter genes are lacZ from Escherichia coli, which encodes the enzyme β-galactosidase, and gfp, which encodes the Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria. nih.govnih.govjax.org

lacZ Fusions : The lacZ gene product, β-galactosidase, can be quantified through enzymatic assays using chromogenic substrates like X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which produces a blue precipitate upon cleavage. bccampus.cajax.org This allows for both qualitative visualization on agar (B569324) plates and quantitative analysis in liquid cultures. Transcriptional fusions with lacZ are instrumental in identifying the factors that control the activity of a promoter. researchgate.net

gfp Fusions : The primary advantage of GFP is that its fluorescence can be detected in living cells without the need for external substrates or cell fixation, enabling real-time monitoring of gene expression. nih.govjax.org This is particularly useful for analyzing dynamic processes and expression in specific cellular microenvironments, such as biofilms. youtube.com Plasmid vectors have been developed to facilitate the rapid replacement of lacZ reporter fusions with gfp in B. subtilis, allowing researchers to leverage the benefits of live-cell imaging. nih.gov The use of GFP has become a primary tool for analyzing gene expression, dissecting cis-regulatory sequences, and identifying specific cells within a population. nih.govyoutube.com

These reporter systems are crucial for dissecting the complex regulatory networks that govern sutilain production. By creating fusions of the aprE promoter to lacZ or gfp, researchers can screen for mutations or identify regulatory proteins that enhance or diminish gene expression, thereby providing valuable insights for strain optimization.

Table 1: Comparison of Common Reporter Genes for Subtilisin Expression Analysis

Feature lacZ (β-galactosidase) gfp (Green Fluorescent Protein)
Detection Method Enzymatic assay with chromogenic (e.g., X-gal) or fluorogenic substrates. bccampus.caresearchgate.net Direct visualization of fluorescence via microscopy or flow cytometry. jax.orgyoutube.com
Live Cell Imaging Not ideal; typically requires cell fixation and substrate addition. nih.gov Yes, allows for real-time, non-invasive monitoring in living cells. nih.govjax.org
Quantification Quantitative via spectrophotometric measurement of product formation. Quantitative via fluorescence intensity measurement (e.g., flow cytometry). youtube.com
Primary Use Case Promoter strength analysis, screening on plates, and quantitative expression studies. researchgate.net Spatial and temporal expression analysis, single-cell analysis, and protein localization. nih.govyoutube.com

| Key Advantage | Well-established, highly sensitive assays. researchgate.net | Enables visualization of dynamic processes in living organisms. nih.gov |

Electrophoretic Mobility Shift Assay (EMSA) and DNase I Footprinting

To understand how the expression of the subtilisin gene (aprE) is regulated at the molecular level, it is essential to identify the specific DNA sequences where regulatory proteins (transcription factors) bind. Electrophoretic Mobility Shift Assay (EMSA) and DNase I Footprinting are two powerful in vitro techniques used in concert to achieve this. lifeasible.comubc.ca

Electrophoretic Mobility Shift Assay (EMSA) , also known as a gel retardation assay, is a rapid and sensitive method to detect protein-DNA interactions. nih.gov The principle is based on the observation that a DNA fragment bound to a protein migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. ubc.ca A labeled DNA probe containing the suspected binding site is incubated with a purified protein or a cellular extract. If the protein binds to the DNA, a "shift" in the mobility of the labeled DNA is observed on the gel, confirming an interaction. ubc.canih.gov While EMSA confirms that a binding event occurs, it does not reveal the precise location of the binding site within the DNA fragment. ubc.ca

DNase I Footprinting is used to precisely map the protein's binding site on the DNA molecule. lifeasible.comubc.ca In this assay, a DNA fragment is labeled at one end and then incubated with the binding protein of interest. Subsequently, the DNA-protein mixture is lightly treated with DNase I, an endonuclease that cleaves DNA. The regions of the DNA that are protected from cleavage by the bound protein leave a "footprint"—a gap in the ladder of DNA fragments when analyzed on a sequencing gel. ubc.ca By comparing this pattern to a control reaction without the binding protein, the exact nucleotide sequence where the protein binds can be identified. lifeasible.com

In the context of sutilain research, bioinformatics analyses have identified several transcription factors that are predicted to regulate the expression of the aprE gene in B. subtilis. nih.gov These techniques are indispensable for experimentally verifying these predictions. For instance, EMSA can be used to confirm that a purified regulatory protein like AbrB or DegU binds to the promoter region of aprE, and DNase I footprinting can then delineate the exact operator site. lifeasible.comnih.gov

Table 2: Key Transcription Factors Regulating aprE (Subtilisin) Expression in B. subtilis

Transcription Factor Function/Role in Regulation Methodological Relevance
DegU A response regulator that, in its phosphorylated state, directly activates the transcription of aprE and other genes for degradative enzymes. nih.gov Purified DegU can be used in EMSA to show binding to the aprE promoter and in DNase I footprinting to identify its specific binding sequence. ubc.canih.gov
AbrB A transition state regulator that acts as a repressor for aprE during the exponential growth phase. nih.gov EMSA can demonstrate the dissociation of AbrB from the aprE promoter under conditions that lead to derepression. nih.gov
ScoC A repressor that, like AbrB, limits the expression of degradative enzymes during rapid growth. nih.gov Footprinting assays can map the precise operator site for ScoC, revealing potential overlap with activator binding sites. lifeasible.com
SinR A master regulator of biofilm formation that also represses aprE expression. nih.gov EMSA can be used to study the competitive binding of SinR and other regulators to the aprE promoter region. nih.gov
Hpr A master regulator of protease expression that can act as an activator. nih.gov The interaction of Hpr with the aprE promoter can be confirmed and mapped using EMSA and DNase I footprinting. researchgate.net

| σA (Sigma A) | The primary sigma factor for housekeeping gene expression; involved in the basal transcription of aprE. nih.gov | While it is part of the core RNA polymerase, footprinting can reveal the promoter elements (e.g., -10 and -35 boxes) it recognizes. lifeasible.com |

CRISPR-assisted Gene Regulation and Fine-Tuning

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) protein systems have revolutionized genetic engineering. In Bacillus subtilis research, CRISPR-based tools are used for precise genome editing and sophisticated fine-tuning of gene expression, offering unprecedented control over sutilain production. ed.ac.uknih.gov

CRISPR-Cas9 for Gene Editing : The CRISPR-Cas9 system, adapted from bacterial immune systems, functions as a programmable molecular scissor. nih.gov It can be directed by a single guide RNA (sgRNA) to a specific DNA target, where the Cas9 nuclease creates a double-strand break. The cell's natural DNA repair mechanisms can then be harnessed to introduce desired genetic modifications. In sutilain research, this has been used for:

Rational Protein Engineering : Researchers have successfully used CRISPR-Cas9 to perform in situ editing of the subtilisin E gene (aprE). ed.ac.ukfigshare.com For example, by co-transforming B. subtilis with a plasmid expressing Cas9 and an sgRNA, along with a linear DNA repair template, specific mutations can be introduced. This approach was used to create a novel subtilisin E variant with increased thermotolerance and activity by incorporating a salt bridge found in a homologous enzyme from Bacillus clausii. ed.ac.ukfigshare.com This method achieved a high editing efficiency of 76%. ed.ac.ukfigshare.com

Gene Knockouts : The system is also highly effective for creating markerless deletions of competing protease genes or negative regulators to channel metabolic resources towards sutilain production. nih.gov

CRISPR Interference (CRISPRi) and Activation (CRISPRa) : For fine-tuning gene expression without altering the DNA sequence, modified CRISPR systems are employed. A catalytically "dead" Cas9 (dCas9), which can bind to DNA but cannot cut it, is fused to transcriptional repressor or activator domains.

CRISPRi : When dCas9 is guided to a gene's promoter, it acts as a roadblock for RNA polymerase, effectively repressing transcription. This can be used to systematically down-regulate specific proteases that may degrade the desired sutilain product or compete for resources. researchgate.net

CRISPRa : Conversely, by fusing dCas9 to a transcriptional activator domain, it can be used to enhance the expression of target genes. This system can be directed to the aprE promoter to boost sutilain synthesis or to activate the expression of molecular chaperones that assist in proper protein folding. researchgate.net

A key advantage of these systems is their multiplexing capability, allowing for the simultaneous activation and repression of multiple genes by designing specific gRNAs for each target. researchgate.net This multi-dimensional regulation is a powerful strategy for systematically optimizing sutilain production in B. subtilis. researchgate.net

Table 3: Applications of CRISPR Technology in Subtilisin Research

CRISPR Approach Tool Application in Subtilisin Research Research Finding/Outcome Citation
Gene Editing CRISPR-Cas9 In situ editing of the aprE gene. Introduction of a salt bridge triad from a thermotolerant homolog. ed.ac.ukfigshare.com
Creation of a novel subtilisin E variant with increased thermotolerance and activity. ed.ac.uk
Gene Regulation CRISPRi (dCas9) Repression of competing protease genes. Fine-tuning of the cellular proteolytic environment to improve net sutilain yield. researchgate.net
Gene Regulation CRISPRa (dCas9-activator) Activation of aprE gene expression. Enhanced transcription from the native promoter to increase sutilain production. researchgate.net

| Gene Regulation | Multiplex CRISPRa/i | Simultaneous activation of chaperone genes and repression of protease genes. | Systematic optimization of protein folding and degradation pathways to achieve a significant enhancement of target protein production. | researchgate.net |

Table 4: Chemical Compounds Mentioned

Compound Name
5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal)
β-galactosidase
Deoxyribonuclease I (DNase I)
Green Fluorescent Protein (GFP)
Sutilain

Phylogenetic and Evolutionary Aspects of Subtilases

Evolutionary Relationships within the Subtilase Superfamily (Family S8)

The subtilase superfamily, classified as peptidase family S8 in the MEROPS database, is one of the largest families of serine proteases, second only to the chymotrypsin (B1334515) family. nih.gov Members of the S8 family are ubiquitous, found in archaea, bacteria, eukaryotes, and viruses, highlighting their ancient origins and fundamental biological roles. nih.govfrontiersin.orgnih.gov All proteases within this family are characterized by a catalytic triad (B1167595) composed of Aspartate, Histidine, and Serine (D-H-S), and they share a common α/β fold at their catalytic center, which includes a seven-stranded parallel β-sheet. frontiersin.orgnih.gov

The S8 family is a member of the SB clan of serine proteases. nih.gov This clan also includes the S53 family (sedolisins), which, while sharing a similar protein fold with subtilisins (B1170691), possesses a different catalytic triad (Glu, Asp, Ser). frontiersin.orgnih.gov The S8 family itself is further divided into two main subfamilies: S8A and S8B. frontiersin.orgnih.gov Subfamily S8A includes the prokaryotic subtilisins, with subtilisin itself being the archetypal member. nih.gov Subfamily S8B is represented by eukaryotic kexins, which are involved in pro-protein processing. nih.gov

The evolutionary relationships within the subtilase superfamily are complex, with evidence of both vertical descent and horizontal gene transfer events shaping their distribution and diversity. nih.gov For instance, plant subtilases are believed to have originated from bacteria through a single horizontal gene transfer event into an ancestor of streptophyte algae. nih.govresearchgate.net

Convergent Evolution with other Serine Proteases (e.g., Chymotrypsin-clan)

Initially, it was thought that all serine proteases would be homologous to chymotrypsin. nih.gov However, the determination of the three-dimensional structure of subtilisin revealed a distinct architecture, confirming they are unrelated. nih.gov This is a classic example of convergent evolution at the molecular level, where distinct evolutionary paths lead to analogous functional features.

Furthermore, the intramolecular chaperones (IMCs) that facilitate the folding of some proteases also show evidence of convergent evolution. The IMCs of subtilases and other proteases like α-lytic protease and carboxypeptidase share a conserved function in mediating productive folding, despite lacking significant sequence similarity, suggesting they evolved this capability through parallel pathways. nih.gov

Gene Duplication and Evolution within Bacillus Species

Gene duplication is a primary driver of evolutionary innovation, providing the raw genetic material for the emergence of new functions. frontiersin.org In Bacillus species, the subtilisin gene family has undergone expansion and diversification, likely through gene duplication events. This process allows for one copy of the gene to retain the original function while the other copy is free to accumulate mutations and potentially acquire a new, advantageous function (neofunctionalization). frontiersin.org

Experimental evolution studies in Bacillus subtilis have demonstrated the dynamics of horizontal gene transfer (HGT), another mechanism for acquiring new genetic material. nih.gov While distinct from duplication of existing genes, HGT from closely related Bacillus species can introduce new alleles or entire genes, including those for subtilases, which can then be acted upon by natural selection. nih.gov This interplay between gene duplication and HGT contributes to the diversity and adaptability of subtilases within the Bacillus genus. The presence of multiple subtilisin-like protease genes in the genomes of various Bacillus strains is a testament to these ongoing evolutionary processes.

Adaptation and Functional Diversification across Different Microorganisms

The widespread distribution of subtilases across different microorganisms is a result of their remarkable adaptability and functional diversification. frontiersin.orgnih.gov This diversification is often linked to the specific ecological niche and lifestyle of the organism. nih.govresearchgate.net

In fungi, for example, subtilases are crucial for pathogenesis, aiding in the penetration and colonization of hosts. researchgate.net Phylogenetic analyses have shown divergence between subtilases from plant-pathogenic, insect-pathogenic, and nematode-parasitic fungi, suggesting that these enzymes have adapted to the specific challenges of overcoming different host defenses. nih.govresearchgate.net

In bacteria, functional divergence is also evident. Proteome-wide analyses indicate that the evolution of subtilases and other environmentally-dependent proteins is shaped by the organism's ecology. nih.gov For instance, the subtilases of pathogenic or symbiotic bacteria may evolve under different selective pressures compared to those from free-living bacteria, reflecting an adaptation to the host environment. nih.gov

In plants, subtilases have diversified to participate in a wide array of processes, from development to immune responses against pathogens. nih.govnih.gov The evolution of plant subtilases showcases adaptation following a horizontal gene transfer event from bacteria, followed by gene duplication and subsequent functional specialization. nih.govresearchgate.net Some plant subtilases even contain unique, embedded peptide signals that can activate defense-related genes, a clear adaptation for a role in immunity. pnas.org This functional plasticity underscores how the basic subtilase scaffold has been modified over evolutionary time to perform a vast range of biological roles in diverse microbial lineages.

Future Perspectives and Research Directions

Elucidating Novel Regulatory Networks Governing Subtilisin Production

The production of subtilisin (encoded by the aprE gene) in Bacillus subtilis is intricately controlled by a complex web of regulatory networks that respond to nutritional cues and cell density. nih.govjapsonline.com While key players have been identified, a complete understanding of their interplay is necessary for rationally engineering hyper-producing strains.

Future research will focus on mapping the complete regulatory architecture. This involves identifying novel transcription factors, sRNAs, and post-transcriptional control mechanisms that fine-tune aprE expression. nih.gov The expression of aprE is known to be controlled by a group of transition state regulators, including Spo0A, AbrB, DegU, Hpr, SinI, and SinR. japsonline.com The interactions among these regulators, such as the demonstrated heterodimerization between SinR-SinI and SinR-Hpr, highlight the complexity of this control system. japsonline.com Mutations in the sigma H subunit of RNA polymerase have been shown to decrease aprE expression, yet the primary sigma factor responsible for its transcription remains an area for further investigation. nih.gov

Furthermore, quorum sensing (QS) plays a pivotal role in coordinating subtilisin production with cell density. frontiersin.orgnih.govresearchgate.net In B. subtilis, this process involves peptide pheromones and two-component regulatory systems that autoregulate gene expression. frontiersin.orgnih.gov A deeper understanding of these cell-to-cell communication pathways could unveil new targets for manipulation, allowing for the decoupling of enzyme production from specific growth phases or sporulation events, which are often linked via the master regulator Spo0A. nih.govnih.gov Elucidating these networks will enable the design of more precise strategies to maximize subtilisin yield without compromising the metabolic health of the host organism.

Table 1: Key Transcriptional Regulators of the Subtilisin Gene (aprE) in Bacillus subtilis

RegulatorFunctionEffect on aprE Expression
Spo0A Master regulator for sporulation and transition statePositive (indirectly by repressing AbrB) nih.gov
AbrB Transition state regulator, repressorNegative (represses transcription) nih.govjapsonline.com
DegU Response regulator of the DegS-DegU two-component systemPositive japsonline.com
SinR Master regulator for biofilm formation, repressorNegative japsonline.com
Hpr Transition state regulatorPositive japsonline.com

Advanced Protein Engineering for Multi-Parameter Optimization

While subtilisin is a robust enzyme, industrial processes often demand performance under harsh conditions, such as extreme pH, high temperatures, and the presence of detergents or organic solvents. Advanced protein engineering is crucial for tailoring the enzyme to meet these multifaceted demands simultaneously. Future efforts will move beyond single-trait optimization to focus on multi-parameter optimization, enhancing catalytic efficiency, stability, and substrate specificity in concert. researchgate.net

Directed evolution has proven to be a powerful tool for this purpose. By introducing random mutations and applying stringent screening protocols, researchers have successfully converted subtilisin E into a highly thermostable variant, increasing its half-life at 65°C by over 200-fold with only eight amino acid substitutions. japsonline.com This approach has also been used to enhance catalytic activity in non-aqueous environments, achieving a 471-fold increase in catalytic efficiency in 60% DMF. nih.gov

Table 2: Examples of Engineered Subtilisin Variants and Improved Properties

Engineering StrategyTarget PropertyResultReference
Directed EvolutionThermostabilityHalf-life increased >200-fold at 65°C. japsonline.com
Directed EvolutionActivity in Organic Solvent (60% DMF)471-fold increase in specific catalytic efficiency. nih.gov
Rational Design (Disulfide Bond)ThermostabilityS88 variant showed 1000-fold greater stability than wild type. escholarship.org
Site-Directed MutagenesisSubstrate SpecificityEngineered protease to specifically degrade active RAS oncoprotein. nih.govajol.info

Development of Next-Generation Biocatalysts for Sustainable Industrial Processes

The push for a global bioeconomy positions engineered subtilisin variants as cornerstone biocatalysts for green chemistry and sustainable manufacturing. nih.govmdpi.com Future research will focus on developing next-generation subtilisins (B1170691) that are not only highly efficient but also environmentally benign, contributing to circular economic models. mdpi.com

Applications in the detergent industry , a primary market for subtilisin, will continue to drive innovation. Enzymes will be engineered for even lower washing temperatures, greater stability in complex formulations, and efficacy on a broader range of stains. frontiersin.org In the leather industry , subtilisin offers a sustainable alternative to harsh chemicals like sodium sulfide (B99878) for dehairing hides, significantly reducing the environmental impact of tanneries. nih.gov

Beyond these traditional applications, new frontiers are emerging. Engineered subtilisins are being developed for:

Pharmaceutical Synthesis : Creating highly specific proteases for cleaving fusion proteins or for use in the synthesis of chiral intermediates. japsonline.com For example, subtilisin has been engineered to specifically degrade the active form of the RAS oncoprotein, a target in cancer therapy. nih.govajol.info

Food Processing : Developing variants for gluten modification in baking, meat tenderization, and the production of bioactive peptides.

Bioremediation : Designing proteases to break down proteinaceous waste from industrial processes, such as the keratin waste from the poultry industry. nih.gov

The development of robust immobilization techniques, such as attachment to solid supports, will be critical for creating reusable biocatalysts, further enhancing the cost-effectiveness and sustainability of these industrial processes. researchgate.netnih.gov

Integration of Systems Biology and Synthetic Biology Approaches for Enhanced Production and Functionality

To unlock the full potential of Bacillus subtilis as a cellular factory for subtilisin, future research will increasingly rely on the integration of systems biology and synthetic biology. These disciplines provide the tools to understand and rationally re-engineer the host organism for maximal productivity and enzyme functionality.

Systems biology approaches, such as integrated transcriptomics and proteomics, offer a global view of the cellular response to high-level protein production and secretion. mdpi.comfrontiersin.orgmdpi.com By analyzing how the cell adapts to the metabolic burden of enzyme synthesis, researchers can identify bottlenecks in secretion pathways or competing metabolic fluxes. mdpi.com For instance, studies have shown that secretion stress can be mitigated by modulating the activity of quality control proteases like HtrA, leading to improved cell fitness and higher yields of heterologous proteins. ajol.info This holistic understanding allows for targeted metabolic engineering strategies to optimize the host chassis.

Synthetic biology provides the means to implement these designs. This includes the construction of synthetic gene circuits to precisely control the timing and level of subtilisin expression, decoupling it from native regulatory pathways that may limit yield. nih.govresearchgate.netmdpi.com For example, engineered promoter systems and ribosome-binding sites can be used to fine-tune protein expression levels. nih.govnih.gov Furthermore, synthetic biology enables the creation of modular secretion systems by screening libraries of signal peptides to find the most efficient one for exporting the target protease, a strategy that has been shown to significantly increase extracellular yield. nih.gov The combination of these approaches will lead to the development of highly optimized and robust microbial cell factories for industrial-scale subtilisin production. nih.gov

Discovery of Novel Subtilase Variants with Unique Properties from Diverse Bacillus Strains

While protein engineering is a powerful tool for modifying existing enzymes, nature remains a vast and largely untapped reservoir of novel biocatalysts. Bioprospecting—the search for new enzymes from diverse natural environments—is a crucial avenue for discovering subtilase variants with inherently unique and valuable properties. escholarship.orgfrontiersin.orgnih.gov Future research will intensify the exploration of Bacillus strains from extreme or unusual habitats.

Microorganisms from environments such as alkaline lakes, hot springs, deep-sea vents, and high-salinity soils are likely to possess enzymes adapted to function under these demanding conditions. nih.gov For example, screening of halotolerant and halophilic Bacillus species has already led to the discovery of new subtilisins that are active at NaCl concentrations as high as 5 M and temperatures up to 70°C. nih.gov Similarly, psychrotrophic (cold-adapted) Bacillus species from Himalayan regions have yielded proteases with optimal activity at low temperatures (e.g., 20°C), which is highly desirable for energy-saving applications like cold-water detergents. nih.gov

Modern discovery methods are increasingly driven by genome mining and metagenomics . nih.govresearchgate.netmdpi.com By sequencing the DNA of unculturable microbes or entire environmental samples, researchers can use bioinformatic tools to search for new subtilase genes. nih.govresearchgate.net This sequence-based approach allows for the identification of novel enzyme subfamilies, such as "phylogenetically intermediate subtilisins" or "extremophilic subtilisins," which may possess distinct catalytic properties. nih.govfrontiersin.org This strategy bypasses the need for laborious culturing and screening, accelerating the discovery of next-generation enzymes for industrial biotechnology.

Table 3: Sources of Novel Bacillus Subtilase Variants

Environment/SourceOrganism ExampleUnique Property of Discovered ProteaseReference
Halophilic (High Salt)Alkalibacillus haloalkaliphilusActive at high NaCl concentrations (up to 5 M). nih.gov
Thermophilic (High Temp)Thermoanaerobacter yonseiensisOptimal activity at 92.5°C. researchgate.net
Psychrotrophic (Low Temp)Bacillus sp. HM49Optimal activity at 20°C. nih.gov
Tannery Waste SiteBacillus pumilus DT-15High protease activity. nih.gov
Fermented FoodsBacillus subtilis MGE 2012Genome contains multiple biosynthetic gene clusters. mdpi.com

Q & A

Q. How can enzyme activity of sutilain (Bacillus subtilis proteinase) be quantitatively measured, and what are common pitfalls in assay design?

The enzymatic activity of sutilain is typically measured using casein as a substrate. The principle involves hydrolyzing casein at 37°C (pH 7.5), followed by trichloroacetic acid precipitation of undigested protein. Activity (U) is calculated based on tyrosine release quantified spectrophotometrically at 280 nm . Key pitfalls include:

  • Substrate purity : Impurities in casein may skew absorbance readings.
  • Temperature control : Inconsistent incubation temperatures alter reaction kinetics.
  • Enzyme inactivation : Residual trichloroacetic acid can denature the enzyme if not neutralized.

Q. What strategies optimize the production of sutilain in Bacillus subtilis under laboratory conditions?

Optimal production involves:

  • Medium optimization : Carbon/nitrogen ratio adjustments (e.g., 1% glucose, 0.5% yeast extract) enhance biomass and enzyme yield .
  • Induction timing : Post-exponential phase induction aligns with protease secretion dynamics .
  • pH control : Maintaining pH 7.0–7.5 during fermentation prevents autodegradation .
    Data from response surface methodology (RSM) can identify critical factors like dissolved oxygen and agitation speed .

Q. How does pH and temperature affect sutilain stability, and how can these be experimentally validated?

Sutilain retains >80% activity at pH 6–10 and temperatures ≤50°C. Stability assays involve:

  • pH stability : Pre-incubate the enzyme at varying pH buffers (4–12) for 24 hours, then measure residual activity .
  • Thermal stability : Incubate at 30–70°C for 1 hour; activity loss correlates with structural denaturation observed via circular dichroism .
    Note: Metal ions (Ca²⁺) often stabilize the enzyme at high temperatures .

Advanced Research Questions

Q. What genetic engineering approaches improve sutilain secretion efficiency in Bacillus subtilis?

  • Promoter engineering : Strong, constitutive promoters (e.g., P₄₃) increase expression 2–3 fold .
  • Signal peptide modification : Replacing the native signal peptide with LipA or WapA enhances secretion by 40% .
  • Protease-deficient strains : Using strains like WB800 (8 extracellular protease genes deleted) reduces enzyme degradation .

Q. How can structural insights from subtilisin homologs inform sutilain engineering for altered substrate specificity?

Comparative analysis of subtilisin Carlsberg (PDB: 1SCA) reveals:

  • Substrate-binding pockets : Mutating residues S166 and L217 (using site-directed mutagenesis) alters specificity toward hydrophobic residues .
  • Thermostability : Introducing disulfide bonds (e.g., Cys61-Cys98) via homology modeling improves stability at 60°C .
    Tools like SWISS-MODEL or AlphaFold2 predict mutations for experimental validation .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) resolve contradictions in sutilain production under stress conditions?

  • Transcriptomics : RNA-seq identifies upregulated stress-response genes (e.g., σᴮ regulon) that compete with protease expression .
  • Proteomics : 2D gels/MS quantify sutilain degradation by extracellular proteases (e.g., AprE) in alkaline conditions .
  • Integration : Databases like SubtiWiki map interactions between metabolic pathways and protease regulation .

Methodological Challenges

Q. How to distinguish sutilain activity from other extracellular proteases in Bacillus subtilis cultures?

  • Zymography : SDS-PAGE with casein co-polymerization identifies sutilain as a ~27 kDa band .
  • Inhibitor profiling : PMSF (serine protease inhibitor) reduces sutilain activity by >90%, while EDTA (metalloprotease inhibitor) has minimal effect .

Q. What statistical methods are robust for analyzing variable enzyme activity data across biological replicates?

  • ANOVA with Tukey’s HSD : Identifies significant differences between experimental groups (e.g., media formulations) .
  • Principal Component Analysis (PCA) : Reduces dimensionality in multi-factorial datasets (e.g., pH, temperature, ion effects) .

Data Integration and Annotation

Q. How to leverage SubtiWiki for hypothesis generation in sutilain-related research?

  • Gene context : Explore aprE (sutilain gene) neighbors (e.g., regulatory elements, transporters) .
  • Homology tools : Compare sutilain with homologs in Bacillus licheniformis for functional divergence analysis .

Q. What are limitations in current annotation of Bacillus subtilis proteases, and how can these be addressed experimentally?

  • Gaps : 20% of protease genes lack functional annotation.
  • Solutions : Knockout strains paired with phenomics (e.g., growth on casein agar) validate hypothetical proteases .

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